Elacestrant-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H38N2O2 |
|---|---|
Molecular Weight |
462.7 g/mol |
IUPAC Name |
(6R)-6-[2-[[4-[2,2-dideuterio-2-(1,1-dideuterioethylamino)ethyl]phenyl]methyl-ethylamino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C30H38N2O2/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3/t26-/m1/s1/i4D2,17D2 |
InChI Key |
SIFNOOUKXBRGGB-VORODTCVSA-N |
Isomeric SMILES |
[2H]C([2H])(C)NC([2H])([2H])CC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)[C@@H]3CCC4=C(C3)C=CC(=C4)O |
Canonical SMILES |
CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Elacestrant-d4 in ER+ Breast Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elacestrant, a novel, orally bioavailable selective estrogen receptor degrader (SERD), represents a significant advancement in the therapeutic landscape for estrogen receptor-positive (ER+) breast cancer. Its deuterated analogue, Elacestrant-d4, is poised to offer an optimized pharmacokinetic profile, potentially enhancing its clinical utility. This technical guide provides a comprehensive overview of the core mechanism of action of Elacestrant and the anticipated impact of deuteration in this compound, with a focus on its application in ER+ breast cancer, including cases with acquired resistance driven by ESR1 mutations.
Elacestrant: A Dual-Acting Agent Against the Estrogen Receptor
Elacestrant exerts its anti-tumor effects through a dual mechanism of action: it functions as both a competitive antagonist and a potent degrader of the estrogen receptor alpha (ERα), the primary driver of proliferation in ER+ breast cancer.[1][2]
1. Competitive Antagonism: Elacestrant binds to the ligand-binding domain (LBD) of ERα, effectively blocking the binding of its natural ligand, estradiol.[1] This competitive inhibition prevents the conformational changes in ERα necessary for its transcriptional activity, thereby halting the expression of genes that promote cell cycle progression and tumor growth.[1]
2. Estrogen Receptor Degradation: Beyond simple antagonism, Elacestrant induces a conformational change in the ERα protein that marks it for ubiquitination and subsequent degradation by the proteasome.[1][3] This reduction in the total cellular pool of ERα protein further diminishes the estrogen signaling capacity of the cancer cells.
This dual mechanism distinguishes Elacestrant from earlier endocrine therapies like tamoxifen, a selective estrogen receptor modulator (SERM) with mixed agonist/antagonist effects, and aromatase inhibitors (AIs) that block estrogen production but do not directly target the receptor.
Activity Against Wild-Type and Mutant ERα
A key therapeutic advantage of Elacestrant is its demonstrated efficacy against breast cancers harboring mutations in the ESR1 gene, which are a common mechanism of acquired resistance to aromatase inhibitors.[4] These mutations often lead to a constitutively active ERα that promotes tumor growth in an estrogen-independent manner. Elacestrant has been shown to effectively bind to and promote the degradation of these mutant ERα proteins, offering a critical treatment option for patients with endocrine-resistant disease.[2][5]
The Role of Deuteration: this compound
This compound is a deuterated isotopologue of Elacestrant, where specific hydrogen atoms have been replaced with deuterium. This substitution does not alter the fundamental mechanism of action of the molecule; this compound is expected to exhibit the same dual antagonistic and degradation activity at the ERα. The primary rationale for deuteration lies in its potential to favorably modify the drug's pharmacokinetic properties.
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow the rate of metabolic processes that involve the cleavage of these bonds. For pharmaceuticals, this can lead to:
-
Reduced Metabolic Clearance: Slower metabolism can decrease the rate at which the drug is cleared from the body.
-
Increased Half-life: A lower clearance rate can result in a longer plasma half-life.
-
Improved Bioavailability: By reducing first-pass metabolism, deuteration can increase the overall exposure of the body to the active drug.
These pharmacokinetic enhancements can potentially lead to more consistent drug levels, improved efficacy, and a more favorable dosing regimen.
Quantitative Data Summary
The following tables summarize key quantitative data for Elacestrant from preclinical and clinical studies.
| Parameter | Value | Assay/Model | Reference |
| IC50 for ERα | 48 nM | In vitro binding assay | [1][6] |
| IC50 for ERβ | 870 nM | In vitro binding assay | [1][6] |
| ERα Degradation EC50 (48h) | 0.6 nM | MCF-7 cells | [7] |
| Median PFS (Overall Population) | 2.8 months | EMERALD Phase 3 Trial (vs. 1.9 months for SOC) | [7] |
| Median PFS (ESR1-mutant Population) | 3.8 months | EMERALD Phase 3 Trial (vs. 1.9 months for SOC) | [7] |
| Median PFS (ESR1-mutant, ≥12 mo prior CDK4/6i) | 8.6 months | EMERALD Phase 3 Trial (vs. 2.0 months for SOC) | [7] |
Table 1: In Vitro and Clinical Efficacy of Elacestrant
| Model | Treatment | Outcome | Reference |
| MCF-7 Xenograft | Elacestrant | Complete tumor growth inhibition at 4 weeks | [5] |
| MCF-7 Xenograft | Elacestrant + Palbociclib/Everolimus | Greater tumor growth inhibition than Elacestrant alone | [5] |
| PDX Models (ESR1 mutations) | Elacestrant | Inhibition of tumor growth | [5] |
| PDX Models (ESR1 mutations) | Elacestrant + Palbociclib | Greater tumor growth inhibition | [5] |
Table 2: Preclinical In Vivo Activity of Elacestrant
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Lines: ER+ breast cancer cell lines (e.g., MCF-7, T47D).
-
Methodology: Cells are seeded in 96-well plates and allowed to adhere. They are then treated with a range of concentrations of Elacestrant or control compounds (e.g., fulvestrant, vehicle). Cell proliferation is assessed after a defined period (e.g., 5-7 days) using a colorimetric or fluorometric assay that measures cell viability, such as the CellTiter-Glo® Luminescent Cell Viability Assay. The half-maximal inhibitory concentration (IC50) is then calculated.
ERα Degradation Assay (Western Blot)
-
Cell Lines: ER+ breast cancer cell lines.
-
Methodology:
-
Treatment: Cells are treated with various concentrations of Elacestrant or control compounds for a specified duration (e.g., 24-48 hours).
-
Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.
-
Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for ERα, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
-
Detection: The HRP substrate is added to the membrane, and the resulting chemiluminescent signal is detected using an imaging system. The intensity of the ERα band is quantified and normalized to the loading control to determine the extent of degradation.
-
Patient-Derived Xenograft (PDX) Models
-
Model Establishment: Fresh tumor tissue from a patient's breast cancer is surgically implanted into immunocompromised mice (e.g., NOD/SCID).
-
Methodology:
-
Tumor Growth: Once the tumors reach a specified size, the mice are randomized into treatment and control groups.
-
Treatment: Elacestrant or control agents are administered to the mice, typically via oral gavage for Elacestrant.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, tumors can be harvested for further analysis, such as Western blotting to assess ERα levels or immunohistochemistry (IHC) to examine biomarkers of proliferation (e.g., Ki-67).
-
18F-FES PET/CT Imaging for ER Occupancy
-
Principle: 18F-fluoroestradiol (18F-FES) is a radiolabeled form of estradiol that binds to ER. Positron Emission Tomography/Computed Tomography (PET/CT) can be used to visualize and quantify the uptake of 18F-FES in tumors, providing a measure of ER availability.
-
Methodology:
-
Baseline Scan: Patients undergo a baseline 18F-FES PET/CT scan before starting treatment with Elacestrant.
-
Treatment: The patient is treated with Elacestrant for a specified period.
-
Follow-up Scan: A second 18F-FES PET/CT scan is performed to assess the change in 18F-FES uptake in the tumors. A significant reduction in uptake indicates that Elacestrant is effectively binding to and blocking the estrogen receptors.
-
ctDNA Analysis for ESR1 Mutation Detection
-
Assay: The Guardant360® CDx assay is an FDA-approved companion diagnostic for Elacestrant.
-
Methodology:
-
Sample Collection: A peripheral blood sample is collected from the patient.
-
cfDNA Extraction: Circulating cell-free DNA (cfDNA) is isolated from the plasma.
-
Next-Generation Sequencing (NGS): The cfDNA is subjected to targeted next-generation sequencing to identify the presence of missense mutations in the ligand-binding domain of the ESR1 gene.
-
Reporting: The results are used to identify patients who are likely to benefit from treatment with Elacestrant.
-
Visualizations
Caption: Elacestrant's dual mechanism of action in an ER+ breast cancer cell.
Caption: A typical experimental workflow for the evaluation of a SERD like Elacestrant.
Caption: The logical relationship of how deuteration impacts Elacestrant's pharmacokinetics.
Conclusion
Elacestrant represents a significant therapeutic advance for ER+ breast cancer, particularly in the context of acquired resistance mediated by ESR1 mutations. Its dual mechanism of action, combining competitive antagonism with potent receptor degradation, provides a comprehensive blockade of estrogen-driven signaling pathways. The development of this compound, a deuterated analogue, aims to further refine the clinical profile of this promising agent by optimizing its pharmacokinetic properties. This technical guide has outlined the core scientific principles underlying the action of this compound, providing a foundation for ongoing research and development in the field of endocrine therapies for breast cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Elacestrant demonstrates strong anti-estrogenic activity in PDX models of estrogen-receptor positive endocrine-resistant and fulvestrant-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Evaluating Elacestrant in the Management of ER-Positive, HER2-Negative Advanced Breast Cancer: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Elacestrant-d4
This technical guide provides a comprehensive overview of the synthesis and characterization of Elacestrant-d4, a deuterated isotopologue of the selective estrogen receptor degrader (SERD), Elacestrant. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, medicinal chemistry, and pharmaceutical analysis.
Introduction
Elacestrant (Orserdu®) is a non-steroidal, orally bioavailable SERD approved for the treatment of postmenopausal women or adult men with estrogen receptor (ER)-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer.[1][2][3][4] It functions as an antagonist of the estrogen receptor alpha (ERα), binding to the receptor and inducing its degradation through the proteasomal pathway.[5][6] This dual mechanism inhibits estrogen-driven tumor growth and is effective against cancers with ESR1 mutations that confer resistance to other endocrine therapies.[1][5][7]
This compound is a deuterated version of Elacestrant, primarily utilized as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate measurement of Elacestrant concentrations in biological matrices.[8][9] The strategic incorporation of deuterium atoms results in a higher mass, allowing it to be distinguished from the non-deuterated parent drug, while maintaining nearly identical chemical and biological properties.[10]
Synthesis of this compound
The synthesis of this compound involves the strategic incorporation of four deuterium atoms into the Elacestrant molecule. This is typically achieved by using deuterated precursors or reagents during the synthetic process.[11] The deuterium atoms are specifically located on the tetrahydronaphthalene ring and the methoxyphenyl group.[11]
General Synthetic Strategy
The core approach to synthesizing this compound involves a multi-step process where key deuterated building blocks are assembled.[11] This ensures high isotopic purity and minimizes isotopic scrambling. The strategies include:
-
Deuteration of Precursors: Utilizing deuterated reagents to synthesize key intermediates, such as deuterated methoxyphenyl precursors and deuterated tetrahydronaphthalene derivatives.[11]
-
Coupling Reactions: Assembling the deuterated fragments through a series of coupling and condensation reactions to construct the final molecular structure.[11]
-
Stereoselective Control: Employing stereoselective reactions, such as the addition of an arylmagnesium reagent to a ketone, to achieve the desired diastereoselectivity of the final compound.[11] A gram-scale synthesis of the parent compound, (+)-elacestrant, has been reported in 7 steps with a 43% overall yield, highlighting an efficient pathway that can be adapted for the deuterated version.[12]
Experimental Protocol (Generalized)
The following protocol outlines a generalized workflow for the synthesis of this compound, based on established chemical principles for the parent compound.
-
Preparation of Deuterated Intermediates: Synthesize a deuterated tetralone intermediate and a deuterated arylmagnesium bromide reagent using commercially available deuterated starting materials.
-
Grignard Reaction: React the deuterated tetralone with the deuterated arylmagnesium bromide in an appropriate aprotic solvent (e.g., THF) under anhydrous conditions to form a tertiary alcohol intermediate with high diastereoselectivity.
-
Purification: Purify the resulting alcohol intermediate using column chromatography (e.g., silica gel) to isolate the desired diastereomer.
-
Amination: Introduce the side chain via a late-stage palladium-catalyzed C-N coupling reaction between the purified intermediate and the appropriate amine.[12]
-
Final Deprotection/Modification: If protecting groups are used during the synthesis, perform a final deprotection step to yield this compound.
-
Final Purification: Purify the final product using high-performance liquid chromatography (HPLC) to achieve high chemical and isotopic purity.
-
Structure Confirmation: Confirm the structure and deuterium incorporation using NMR and mass spectrometry.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, purity (chemical and isotopic), and structural integrity of the synthesized this compound.[11] This involves a combination of chromatographic and spectroscopic techniques.
Analytical Methodologies
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the chemical purity of this compound, separating it from any non-deuterated Elacestrant, synthetic intermediates, or other impurities.[11]
-
Mass Spectrometry (MS): Mass spectrometry is critical for confirming the molecular weight and isotopic composition of this compound.[11] Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is commonly used.[11] Tandem mass spectrometry (MS/MS) provides structural confirmation through characteristic fragmentation patterns.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR are used to confirm the successful and specific incorporation of deuterium atoms. The absence of proton signals at the expected deuterated positions in the ¹H NMR spectrum is a key indicator.[11]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its non-deuterated counterpart.
Table 1: Physicochemical and Mass Spectrometry Data
| Parameter | Elacestrant | This compound | Reference |
|---|---|---|---|
| Chemical Formula | C₃₀H₃₈N₂O₂ | C₃₀H₃₄D₄N₂O₂ | [11] |
| Molecular Weight | 458.64 g/mol | 462.66 g/mol | [11] |
| [M+H]⁺ (m/z) | 459.35 | 463.37 | [9][11] |
| [M+H-H₂O]⁺ (m/z) | Not specified | 445.36 |[11] |
Table 2: Biological Activity of Elacestrant
| Parameter | Value | Cell Line/Target | Reference |
|---|---|---|---|
| IC₅₀ (ERα) | 48 nM | Estrogen Receptor α | [8][10][13][14] |
| IC₅₀ (ERβ) | 870 nM | Estrogen Receptor β | [8][10][13][14] |
| Selectivity (ERα vs ERβ) | 18-fold | - |
| EC₅₀ (ESR1 Inhibition) | 0.6 nM (48h) | MCF-7 cells |[15] |
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).[10] Serially dilute the stock solution to create calibration standards.
-
Chromatographic Separation: Inject the sample onto an HPLC system equipped with a C18 reverse-phase column. Use a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometric Detection: Analyze the column eluent using a tandem mass spectrometer (e.g., Sciex 5000) with an ESI source in positive ion mode.[9]
-
Data Acquisition: Monitor the specific ion dissociation transitions for this compound (m/z 463.35 → 272.23) and, if present, Elacestrant (m/z 459.35 → 268.15).[9]
-
Data Analysis: Integrate the peak areas to determine the purity and concentration of this compound.
Mechanism of Action
Elacestrant functions as a selective estrogen receptor degrader (SERD). Its mechanism involves both antagonizing and degrading the estrogen receptor, which is a key driver in the growth of ER-positive breast cancers.[1][5]
-
ERα Binding: Elacestrant binds competitively to the ligand-binding domain of ERα, preventing endogenous estrogen from binding and activating the receptor.[16][1]
-
Conformational Change: Upon binding, Elacestrant induces a conformational change in the ERα protein. This altered shape destabilizes the receptor.[1]
-
Proteasomal Degradation: The unstable Elacestrant-ERα complex is recognized by the cellular machinery and targeted for degradation via the ubiquitin-proteasome pathway.[16][15]
-
Inhibition of Transcription: By eliminating the ERα protein, Elacestrant prevents the transcription of estrogen-responsive genes that are critical for cancer cell proliferation and survival.[5][15]
This mechanism is effective even in cancer cells with ESR1 mutations that can cause resistance to other endocrine therapies like aromatase inhibitors.[1][5]
References
- 1. oncodaily.com [oncodaily.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Elacestrant: a new FDA-approved SERD for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Elacestrant? [synapse.patsnap.com]
- 6. Elacestrant - Wikipedia [en.wikipedia.org]
- 7. ajpaonline.com [ajpaonline.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 11. Buy this compound [smolecule.com]
- 12. Gram-scale synthesis of (+)-elacestrant streamlined by iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-substituted tetralones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound-1 | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 15. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Elacestrant Mechanism of Action | ORSERDU® (elacestrant) [orserduhcp.com]
Elacestrant-d4: A Technical Guide to Biological Activity and Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elacestrant, a novel, orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD), has emerged as a significant therapeutic agent in the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2][3][4][5] Elacestrant-d4, a deuterated isotopologue of elacestrant, is functionally analogous to its parent compound and serves as a valuable tool in research and development, particularly in pharmacokinetic studies.[6][7][8][9][10] Deuteration, the substitution of hydrogen with its heavier isotope deuterium, can modify a drug's metabolic profile, potentially enhancing its pharmacokinetic properties without altering its fundamental biological activity.[7] This technical guide provides an in-depth overview of the biological activity and receptor binding affinity of this compound, based on the established data of Elacestrant.
Mechanism of Action
Elacestrant exerts its anti-tumor effects through a dual mechanism of action on the estrogen receptor alpha (ERα), a key driver of proliferation in the majority of breast cancers.[2]
-
Estrogen Receptor Antagonism : Elacestrant competitively binds to ERα, blocking the binding of estradiol and thereby preventing the transcriptional activation of estrogen-responsive genes that promote tumor cell growth.
-
Estrogen Receptor Degradation : Upon binding to ERα, elacestrant induces a conformational change in the receptor protein. This altered conformation marks the receptor for ubiquitination and subsequent degradation by the proteasome. This degradation of ERα reduces the total cellular pool of the receptor, further diminishing estrogen-mediated signaling.
This dual action makes elacestrant effective even in the context of ESR1 mutations, which can confer resistance to other endocrine therapies like aromatase inhibitors and selective estrogen receptor modulators (SERMs).[3]
References
- 1. Elacestrant - Ace Therapeutics [acetherapeutics.com]
- 2. Elacestrant Dihydrochloride - NCI [cancer.gov]
- 3. Elacestrant for ER-Positive HER2-Negative Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elacestrant Yields Positive Outcomes in Patients with ER-Positive, HER2-Negative Advanced or Metastatic Breast Cancer | Value-Based Cancer Care [valuebasedcancer.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 8. SmallMolecules.com | this compound | MedChemExpress (MCE) (1 mg) from medchemexpress | SmallMolecules.com [smallmolecules.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Elacestrant-d4: An In-Depth Technical Guide to its Estrogen Receptor Alpha vs. Beta Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elacestrant, a selective estrogen receptor degrader (SERD), has emerged as a significant therapeutic agent in the treatment of estrogen receptor-positive (ER+) breast cancer. Its deuterated analogue, elacestrant-d4, offers potential advantages in terms of metabolic stability, making it a valuable tool in research and drug development. This technical guide provides a comprehensive overview of the selectivity of elacestrant for estrogen receptor alpha (ERα) over estrogen receptor beta (ERβ), detailing the underlying mechanisms, experimental validation, and downstream signaling implications.
Quantitative Data: Receptor Binding Affinity
Elacestrant exhibits a pronounced selectivity for ERα over ERβ. This preferential binding is critical to its therapeutic efficacy and is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the receptor's activity.
| Compound | Target | IC50 (nM) | Selectivity (ERβ/ERα) |
| Elacestrant | ERα | 48[1] | 18.1 |
| ERβ | 870[1] |
Note: this compound is a deuterated form of elacestrant. Deuteration is a strategy used to improve the pharmacokinetic profile of a drug by replacing hydrogen atoms with deuterium.[2] This modification can lead to a slower rate of metabolism, potentially increasing the drug's half-life and exposure.[2] The core binding affinity and selectivity for the estrogen receptors are not expected to be significantly altered by deuteration.
Mechanism of Action: A Dual Approach of Antagonism and Degradation
Elacestrant's mechanism of action is twofold: it acts as a competitive antagonist of ERα and induces its degradation. This dual functionality distinguishes it from selective estrogen receptor modulators (SERMs) that primarily block receptor activity.
Upon entering the cell, elacestrant binds to the ligand-binding domain of ERα. This binding event induces a conformational change in the receptor, which prevents its normal interaction with coactivators and subsequent transcription of estrogen-responsive genes. More importantly, this altered conformation marks the ERα protein for ubiquitination, a process where ubiquitin ligases tag the receptor for destruction. The ubiquitinated ERα is then recognized and degraded by the proteasome, the cell's protein disposal system. This leads to a significant reduction in the total levels of ERα within the cancer cell, thereby shutting down the estrogen-driven growth signals.
Experimental Protocols
The determination of elacestrant's selectivity and mechanism of action relies on a series of well-established in vitro assays.
Cell Viability Assay: CellTiter-Glo®
This assay is crucial for determining the cytotoxic and cytostatic effects of elacestrant on cancer cells. It measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[3][4][5][6][7]
Protocol:
-
Cell Plating: Seed cells in an opaque-walled multi-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of elacestrant or a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions by reconstituting the lyophilized substrate with the provided buffer.[5]
-
Lysis and Signal Generation: Add the CellTiter-Glo® reagent directly to each well. The reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.
-
Signal Stabilization and Measurement: Incubate the plate at room temperature for a short period to stabilize the luminescent signal.[5]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the luminescence signal against the logarithm of the elacestrant concentration and fitting the data to a dose-response curve.
Coactivator Recruitment Assay: LanthaScreen™ TR-FRET
This assay is used to determine whether a compound acts as an agonist or antagonist of a nuclear receptor by measuring its ability to modulate the interaction between the receptor and a coactivator peptide. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive and robust method for this purpose.[8][9][10]
Protocol:
-
Reagent Preparation: Prepare the assay buffer, fluorescently labeled coactivator peptide, and the terbium-labeled anti-GST antibody. The ERα ligand-binding domain (LBD) is typically tagged with Glutathione S-transferase (GST).
-
Compound Dilution: Prepare serial dilutions of elacestrant in the assay buffer.
-
Assay Assembly (Antagonist Mode):
-
Add the ERα-LBD to the wells of a microplate.
-
Add the diluted elacestrant or control compounds.
-
Add a pre-mixed solution of the fluorescently labeled coactivator peptide and the terbium-labeled anti-GST antibody, along with a known ERα agonist (e.g., estradiol) at its EC80 concentration.
-
-
Incubation: Incubate the plate at room temperature to allow the binding reactions to reach equilibrium.
-
TR-FRET Measurement: Excite the terbium donor fluorophore at approximately 340 nm and measure the emission at two wavelengths: one for the terbium donor (e.g., 495 nm) and one for the acceptor fluorophore (e.g., 520 nm).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). In antagonist mode, a decrease in the TR-FRET ratio indicates that the test compound is inhibiting the agonist-induced recruitment of the coactivator peptide. The IC50 value is determined from the dose-response curve.
Downstream Signaling Pathways
The degradation of ERα by elacestrant has profound effects on downstream signaling pathways that are crucial for the proliferation and survival of ER+ breast cancer cells.
In the presence of estradiol, ERα is activated and promotes the transcription of genes that drive cell cycle progression and cell growth. Key downstream pathways activated by ERα include the PI3K/AKT/mTOR and MAPK/ERK pathways.
Elacestrant, by inducing the degradation of ERα, effectively blocks these signaling cascades. This leads to cell cycle arrest and apoptosis (programmed cell death) in ER+ breast cancer cells.
Conclusion
This compound, through its selective and potent degradation of ERα, represents a significant advancement in endocrine therapy for ER+ breast cancer. Its high selectivity for ERα over ERβ, coupled with its dual mechanism of antagonism and degradation, provides a powerful tool to overcome resistance to traditional endocrine therapies. The experimental protocols detailed in this guide are fundamental to the characterization of elacestrant and other SERDs, enabling researchers and drug developers to further explore their therapeutic potential. The ability of elacestrant to disrupt key pro-survival signaling pathways underscores its clinical importance and provides a strong rationale for its continued investigation in various clinical settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 3. ch.promega.com [ch.promega.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 5. OUH - Protocols [ous-research.no]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Estrogen receptor alpha/co-activator interaction assay: TR-FRET - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Metabolic Stability of Elacestrant-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elacestrant is an oral selective estrogen receptor degrader (SERD) approved for the treatment of certain types of breast cancer. Its metabolism is a critical determinant of its pharmacokinetic profile and overall efficacy. This technical guide provides an in-depth exploration of the metabolic stability of Elacestrant, with a specific focus on the potential impact of deuterium modification in Elacestrant-d4. While direct comparative in vitro metabolic stability data for this compound is not publicly available, this document synthesizes known information about Elacestrant's metabolism, the principles of the kinetic isotope effect, and standard industry practices for assessing metabolic stability to provide a comprehensive overview for research and drug development professionals.
Introduction to Elacestrant and its Metabolism
Elacestrant is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor.[1][2][3][4][5] Minor contributions from CYP2A6 and CYP2C9 have also been noted.[1][3] The primary metabolic pathways for Elacestrant involve Phase I and Phase II reactions:
-
Phase I Metabolism: The principal routes of Phase I metabolism are N-dealkylation and N-demethylation, along with other oxidative processes such as hydroxylation, oxidation to carboxylic acids, and dehydrogenation.[1] These reactions are primarily catalyzed by CYP3A4.
-
Phase II Metabolism: Following Phase I oxidation, Elacestrant and its metabolites can undergo Phase II conjugation reactions, predominantly glucuronidation.[1] These glucuronide conjugates are more water-soluble and are readily eliminated from the body.
This compound is a deuterated isotopologue of Elacestrant. In pharmacokinetic studies, it is often used as an internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its similar chemical properties and distinct mass. Beyond its use as an analytical tool, the introduction of deuterium at specific sites of metabolic attack can intentionally slow down the rate of metabolism. This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE) , occurs because the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. For drugs where metabolism is a major clearance pathway, this can lead to improved pharmacokinetic properties, such as a longer half-life and increased exposure.
Hypothetical Metabolic Stability of Elacestrant vs. This compound
While specific experimental data comparing the metabolic stability of Elacestrant and this compound is not available in the public domain, we can hypothesize the expected outcomes based on the known metabolism of Elacestrant and the principles of the KIE. The sites of deuteration in this compound are critical. If deuterium atoms are placed at the positions susceptible to CYP3A4-mediated oxidation (e.g., on the N-alkyl groups), a significant reduction in the rate of metabolism would be anticipated.
The following table summarizes the known metabolic parameters for Elacestrant and the projected impact of deuteration on these parameters for this compound, based on the KIE.
| Parameter | Elacestrant (Known) | This compound (Projected) | Rationale for Projection |
| Primary Metabolizing Enzyme | CYP3A4 (major), CYP2A6, CYP2C9 (minor)[1][3] | CYP3A4 (major), CYP2A6, CYP2C9 (minor) | Deuteration is unlikely to change the primary metabolizing enzymes, but may alter the rate of reaction. |
| Major Metabolic Pathways | N-dealkylation, N-demethylation, Oxidation, Glucuronidation[1] | N-dealkylation, N-demethylation, Oxidation, Glucuronidation | The metabolic pathways are expected to be the same, but the rate of Phase I oxidation may be reduced. |
| In Vitro Half-life (t½) in Human Liver Microsomes | Data not publicly available | Potentially longer than Elacestrant | The KIE is expected to slow the rate of CYP3A4-mediated metabolism, leading to a longer half-life. |
| In Vitro Intrinsic Clearance (CLint) in Human Liver Microsomes | Data not publicly available | Potentially lower than Elacestrant | A slower rate of metabolism due to the KIE would result in lower intrinsic clearance. |
Experimental Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes
To experimentally determine and compare the metabolic stability of Elacestrant and this compound, a standard in vitro liver microsomal stability assay would be employed. The following provides a detailed methodology for such an experiment.
3.1. Objective
To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of Elacestrant and this compound upon incubation with human liver microsomes.
3.2. Materials and Reagents
-
Test Compounds: Elacestrant, this compound
-
Positive Control Compounds (for assay validation): Verapamil (high clearance), Warfarin (low clearance)
-
Human Liver Microsomes (pooled, from a reputable supplier)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an appropriate internal standard for LC-MS/MS analysis
-
96-well incubation and collection plates
-
Incubator/shaker (37°C)
-
Centrifuge
3.3. Experimental Procedure
-
Preparation of Solutions:
-
Prepare stock solutions of Elacestrant, this compound, and positive control compounds in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions of the test and control compounds by diluting the stock solutions in potassium phosphate buffer.
-
Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold potassium phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Add the diluted human liver microsomes to the wells of a 96-well incubation plate.
-
Add the working solutions of the test and control compounds to the appropriate wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells. A set of control wells without the NADPH regenerating system should be included to assess non-enzymatic degradation.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile with internal standard) to the respective wells.
-
-
Sample Processing and Analysis:
-
Seal the collection plate and centrifuge at a high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
3.4. Data Analysis
-
Quantification: Determine the peak area ratio of the analyte to the internal standard for each sample.
-
Calculation of Percent Remaining: Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Determination of Half-life (t½): Plot the natural logarithm of the percent remaining of the parent compound versus time. The slope of the linear regression of this plot is the elimination rate constant (k). The half-life is calculated as:
-
t½ = 0.693 / k
-
-
Calculation of Intrinsic Clearance (CLint): The intrinsic clearance is calculated using the following equation:
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume in µL / mg of microsomal protein in the incubation)
-
Visualizing Metabolic Pathways and Experimental Workflows
4.1. Elacestrant Metabolic Pathway
The following diagram illustrates the primary metabolic pathways of Elacestrant.
References
- 1. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and pharmacokinetics of elacestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Elacestrant in the treatment landscape of ER-positive, HER2-negative, ESR1-mutated advanced breast cancer: a contemporary narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of Deuterated Elacestrant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elacestrant, a novel selective estrogen receptor degrader (SERD), has emerged as a significant therapeutic agent in the treatment of estrogen receptor (ER)-positive breast cancer.[1] Strategic deuterium incorporation into drug molecules is a recognized approach to potentially enhance their pharmacokinetic profiles. This technical guide provides an in-depth overview of the core physicochemical properties of Elacestrant and its deuterated analogue, Elacestrant-d4. The following sections detail quantitative data, experimental methodologies, and relevant biological pathways to support further research and development.
Physicochemical Data
The following tables summarize the key physicochemical properties of Elacestrant and its deuterated form, this compound.
Table 1: Physicochemical Properties of Elacestrant
| Property | Value | Salt Form | Reference |
| Molecular Weight | 458.6 g/mol (base) | - | [2] |
| 531.6 g/mol | Dihydrochloride | [2] | |
| pKa (aliphatic amine) | 9.8 | - | [2] |
| Calculated logP (cLogP) | 6.8 | - | [2] |
| logD | 3.6 | - | [2] |
| Aqueous Solubility | ~0.01 mg/mL (at pH 6.8) | Dihydrochloride | [2] |
| 33 mg/mL (at pH 1) | Dihydrochloride | [2] | |
| Melting Point (Form 1) | 218 °C | Dihydrochloride | [3] |
| Melting Point (Form 2/3) | ~157 °C (melts), ~187 °C (recrystallizes), 207 °C (melts again) | Dihydrochloride | [3] |
| Melting Point (Pattern A) | 225-226 °C | Dihydrochloride | [4] |
Table 2: Physicochemical Properties of Deuterated Elacestrant (this compound)
| Property | Value | Notes |
| Molecular Weight | 462.7 g/mol | - |
| Calculated XLogP3 | 6.3 | Computationally derived |
Experimental Protocols
The following are detailed methodologies for determining the key physicochemical properties discussed.
Determination of pKa by Potentiometric Titration
This method is suitable for determining the ionization constant of ionizable compounds like Elacestrant.
-
Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is measured as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% ionized.
-
Apparatus: A calibrated pH meter with a glass electrode, a burette, a stirrer, and a titration vessel.
-
Procedure:
-
Prepare a solution of the test compound (e.g., Elacestrant) of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Calibrate the pH meter using standard buffer solutions.
-
Immerse the pH electrode in the test solution and allow the reading to stabilize.
-
Add small, precise increments of a standardized titrant (e.g., HCl for a basic compound like Elacestrant).
-
Record the pH and the volume of titrant added after each addition, ensuring equilibrium is reached.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.
-
Determination of logP/logD by Shake-Flask Method
This is the traditional and a widely accepted method for determining the partition coefficient.
-
Principle: The compound is partitioned between two immiscible liquid phases (typically n-octanol and a buffered aqueous solution). The ratio of the concentration of the compound in the two phases at equilibrium is the partition coefficient (P). logP is the logarithm of this value. For ionizable compounds, the distribution coefficient (D) at a specific pH is measured, and its logarithm is logD.
-
Apparatus: Separatory funnels or vials, a mechanical shaker, a centrifuge, and an analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).
-
Procedure:
-
Pre-saturate n-octanol with the aqueous buffer and the aqueous buffer with n-octanol.
-
Prepare a stock solution of the test compound in one of the phases.
-
Add a known volume of the stock solution to a separatory funnel or vial containing known volumes of both phases.
-
Shake the mixture for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).
-
Separate the two phases by centrifugation.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculate the partition or distribution coefficient using the formula: P or D = [Concentration in octanol] / [Concentration in aqueous phase].
-
Determination of Thermodynamic Solubility
This method determines the equilibrium solubility of a compound in a given solvent.
-
Principle: An excess amount of the solid compound is equilibrated with a solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound is then measured.
-
Apparatus: Vials with screw caps, a constant temperature shaker or incubator, filtration or centrifugation equipment, and an analytical instrument for quantification (e.g., HPLC-UV or LC-MS).
-
Procedure:
-
Add an excess amount of the solid test compound to a vial containing the solvent of interest (e.g., buffered aqueous solution).
-
Seal the vial and place it in a shaker or incubator at a constant temperature.
-
Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, separate the undissolved solid from the saturated solution by filtration or centrifugation.
-
Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method.
-
Signaling Pathway and Mechanism of Action
Elacestrant functions as a selective estrogen receptor degrader (SERD). Its mechanism of action involves binding to the estrogen receptor (ER), primarily ERα, and inducing a conformational change that marks the receptor for proteasomal degradation. This leads to a reduction in the overall levels of ERα in cancer cells, thereby inhibiting estrogen-driven transcriptional activity and cell proliferation.[1]
Caption: Mechanism of action of Elacestrant.
Experimental Workflow for Physicochemical Profiling
The systematic evaluation of physicochemical properties is a critical step in drug development. The following workflow outlines the key stages.
Caption: Experimental workflow for physicochemical profiling.
References
- 1. Selective estrogen receptor degrader - Wikipedia [en.wikipedia.org]
- 2. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy Elacestrant dihydrochloride | 1349723-93-8 [smolecule.com]
- 5. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Beta-deuterium isotope effects on amine basicity, "inductive" and stereochemical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Deuterium in Altering Elacestrant Pharmacokinetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elacestrant (RAD1901), an oral selective estrogen receptor degrader (SERD), has recently been approved for the treatment of ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer.[1][2][3] Like many orally administered drugs, Elacestrant undergoes significant first-pass metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][3] This metabolic process can impact the drug's bioavailability, half-life, and overall therapeutic efficacy. One strategy to potentially improve the pharmacokinetic profile of metabolically susceptible drugs is selective deuteration. This technical guide explores the theoretical role of deuterium substitution in altering the pharmacokinetics of Elacestrant, based on its known metabolic pathways. While no clinical or preclinical data on a deuterated analog of Elacestrant have been publicly disclosed, this document will provide a comprehensive overview of the scientific rationale, potential benefits, and the experimental methodologies required to investigate such a modification.
Introduction to Elacestrant and its Metabolism
Elacestrant is a potent antagonist of the estrogen receptor alpha (ERα) and induces its degradation.[4][5] It is administered orally and has a bioavailability of approximately 11%.[1][3] The drug is extensively metabolized in the liver, with CYP3A4 being the principal enzyme responsible for its phase I metabolism.[1][3][4] Minor contributions from CYP2A6 and CYP2C9 have also been noted.[4] The primary metabolic pathways identified for Elacestrant include N-dealkylation, N-demethylation, and various other oxidative reactions such as hydroxylation.[1] These metabolic processes lead to the formation of metabolites that may have different activity profiles and contribute to the drug's clearance from the body.
The Kinetic Isotope Effect and Deuterium Substitution
The substitution of a hydrogen atom with its heavier, stable isotope, deuterium, can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break. In drug metabolism, many enzymatic reactions, particularly those catalyzed by cytochrome P450 enzymes, involve the cleavage of a C-H bond as a rate-limiting step. By strategically placing deuterium at a site of metabolic attack, the rate of metabolism at that position can be slowed down. This can lead to several potential pharmacokinetic advantages, including:
-
Increased half-life (t½): A slower rate of metabolism can result in the drug remaining in the body for a longer period.
-
Increased exposure (AUC): Reduced metabolic clearance can lead to a higher overall exposure to the active parent drug.
-
Increased maximum concentration (Cmax): A slower first-pass metabolism can result in a higher peak plasma concentration.
-
Reduced formation of specific metabolites: This could be beneficial if a metabolite is associated with adverse effects.
-
Potentially lower and less frequent dosing.
Theoretical Application of Deuteration to Elacestrant
Given that Elacestrant's metabolism is primarily driven by CYP3A4-mediated oxidation, including N-dealkylation and N-demethylation, these positions represent logical targets for deuteration.
Hypothesized Metabolic Hotspots for Deuteration
Based on the known metabolic pathways of Elacestrant, the following positions are hypothesized as key sites for deuteration to potentially slow down its metabolism:
-
N-ethyl groups: The ethyl groups attached to the nitrogen atoms are susceptible to N-dealkylation. Replacing the hydrogen atoms on the carbon adjacent to the nitrogen with deuterium could hinder this process.
-
N-methyl group: If any N-demethylation occurs, the methyl group would be a target.
-
Other aliphatic and aromatic positions: Hydroxylation can occur at various positions on the Elacestrant molecule. Computational tools for metabolic hotspot prediction could further refine the optimal sites for deuteration.
Predicted Impact on Elacestrant Pharmacokinetics
Selective deuteration at the metabolically labile positions of Elacestrant is predicted to have the following effects on its pharmacokinetic parameters:
| Pharmacokinetic Parameter | Standard Elacestrant (Known) | Deuterated Elacestrant (Hypothesized) | Rationale for Change |
| Bioavailability | ~11%[1][3] | Increased | Reduced first-pass metabolism by CYP3A4. |
| Half-life (t½) | 30-50 hours[4] | Increased | Slower metabolic clearance. |
| Maximum Concentration (Cmax) | Dose-dependent[4] | Increased | Reduced first-pass metabolism. |
| Area Under the Curve (AUC) | Dose-dependent[4] | Increased | Reduced metabolic clearance and higher bioavailability. |
| Clearance (CL) | ~186 L/hr[4] | Decreased | Slower rate of metabolism by CYP enzymes. |
Experimental Protocols for Investigation
To validate the theoretical benefits of a deuterated Elacestrant analog, a series of in vitro and in vivo studies would be necessary.
In Vitro Metabolic Stability Assay
Objective: To compare the metabolic stability of deuterated Elacestrant with the non-deuterated parent compound in human liver microsomes.
Methodology:
-
Incubation: Incubate deuterated and non-deuterated Elacestrant at a fixed concentration (e.g., 1 µM) with pooled human liver microsomes (e.g., 0.5 mg/mL) in the presence of a NADPH-regenerating system at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the remaining parent drug concentration using a validated LC-MS/MS method.
-
Data Analysis: Determine the in vitro half-life and intrinsic clearance for both compounds.
In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To compare the in vivo pharmacokinetic profiles of deuterated and non-deuterated Elacestrant following oral administration in rats or mice.
Methodology:
-
Dosing: Administer a single oral dose of either deuterated or non-deuterated Elacestrant to two groups of animals (e.g., Sprague-Dawley rats).
-
Blood Sampling: Collect blood samples via tail vein or other appropriate method at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Extract the drug from plasma and quantify the concentrations of the parent drug and any major metabolites using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (AUC, Cmax, tmax, t½, CL/F) for both compounds using non-compartmental analysis.
Visualizing Metabolic Pathways and Experimental Workflows
Elacestrant Signaling and Metabolic Pathway
Caption: Elacestrant's dual mechanism of action and its primary metabolic pathways.
Experimental Workflow for Pharmacokinetic Comparison
Caption: Workflow for comparing the pharmacokinetics of Elacestrant and its deuterated analog.
Conclusion
The strategic deuteration of Elacestrant at its known sites of metabolic oxidation presents a scientifically sound approach to potentially enhance its pharmacokinetic profile. By leveraging the kinetic isotope effect to slow down CYP3A4-mediated metabolism, a deuterated analog could exhibit increased bioavailability, a longer half-life, and greater overall drug exposure. While this remains a theoretical exercise in the absence of direct experimental data, the principles outlined in this guide provide a clear roadmap for the design and execution of studies to investigate this promising drug development strategy. Such research could ultimately lead to an improved therapeutic agent with a more favorable dosing regimen for patients with advanced breast cancer.
References
- 1. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elacestrant in the treatment landscape of ER-positive, HER2-negative, ESR1-mutated advanced breast cancer: a contemporary narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology and pharmacokinetics of elacestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Elacestrant? [synapse.patsnap.com]
Methodological & Application
Application Note: Quantification of Elacestrant in Human Plasma using Elacestrant-d4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Elacestrant is an oral selective estrogen receptor degrader (SERD) that has shown efficacy in the treatment of estrogen receptor (ER)-positive, HER2-negative advanced or metastatic breast cancer, particularly in cases with ESR1 mutations.[1][2][3] Robust and reliable bioanalytical methods are crucial for pharmacokinetic studies and clinical monitoring of elacestrant. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of elacestrant in human plasma, utilizing its deuterated analog, elacestrant-d4, as an internal standard to ensure accuracy and precision.[4][5]
Principle of the Method
This method employs protein precipitation for the extraction of elacestrant and its internal standard, this compound, from human plasma. The separated analytes are then detected and quantified using a tandem mass spectrometer. The use of a stable isotope-labeled internal standard like this compound is the preferred approach for quantitative bioanalysis as it compensates for variability in sample preparation, matrix effects, and instrument response.[6]
Materials and Reagents
-
Elacestrant analytical standard
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2EDTA)
Instrumentation
-
Liquid Chromatograph: Acquity UPLC system or equivalent
-
Mass Spectrometer: Sciex 5000 mass spectrometer or equivalent triple quadrupole mass spectrometer
-
Analytical Column: Acquity UPLC BEH Shield RP18, 50 x 2.1 mm, 1.7 µm[4]
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of elacestrant and this compound in acetonitrile.
-
Working Standard Solutions: Prepare serial dilutions of the elacestrant stock solution in a 50:50 mixture of acetonitrile and water to create working standards for calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.
Sample Preparation
-
To 50 µL of plasma sample (calibration standard, quality control, or unknown), add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography Parameters
| Parameter | Value |
| Column | Acquity UPLC BEH Shield RP18, 50 x 2.1 mm, 1.7 µm[4] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile[4] |
| Flow Rate | 0.8 mL/min[4] |
| Gradient | As required to achieve separation |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temp | 10 °C |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | |
| Elacestrant | 459.35 → 268.15[4] |
| This compound | 463.35 → 272.23[4] |
| Collision Energy | Optimized for specific instrument |
| Source Temp | 500 °C |
Data Presentation
Calibration Curve
The method was validated over a linear range of 0.05 to 100 ng/mL in human plasma.[11] The calibration curve was constructed by plotting the peak area ratio of elacestrant to this compound against the nominal concentration of elacestrant. A linear regression with a 1/x² weighting was used.
Table 1: Example Calibration Curve Summary
| Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 0.05 | 0.051 | 102.0 |
| 0.1 | 0.103 | 103.0 |
| 0.5 | 0.495 | 99.0 |
| 2.5 | 2.55 | 102.0 |
| 10 | 9.80 | 98.0 |
| 50 | 49.0 | 98.0 |
| 80 | 81.6 | 102.0 |
| 100 | 99.0 | 99.0 |
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at four concentration levels (LLOQ, LQC, MQC, HQC).
Table 2: Example Intra- and Inter-Day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Mean Conc. (n=6) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Mean Conc. (n=18) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| LLOQ | 0.05 | 0.052 | 4.5 | 104.0 | 0.051 | 5.8 | 102.0 |
| LQC | 0.15 | 0.148 | 3.8 | 98.7 | 0.153 | 4.9 | 102.0 |
| MQC | 7.5 | 7.65 | 2.5 | 102.0 | 7.43 | 3.2 | 99.1 |
| HQC | 75 | 73.5 | 2.1 | 98.0 | 75.8 | 2.8 | 101.1 |
Matrix Effect and Recovery
The matrix effect and recovery were assessed to ensure that the method is not affected by the plasma matrix.
Table 3: Example Matrix Effect and Recovery of Elacestrant
| QC Level | Nominal Conc. (ng/mL) | Matrix Factor | Recovery (%) |
| LQC | 0.15 | 1.02 | 95.2 |
| HQC | 75 | 0.98 | 96.5 |
Visualizations
Experimental Workflow
Caption: LC-MS/MS analytical workflow for elacestrant quantification.
Elacestrant Mechanism of Action
Elacestrant is a selective estrogen receptor degrader (SERD). It binds to the estrogen receptor-alpha (ERα), inducing a conformational change that marks the receptor for proteasomal degradation.[1][12] This leads to a reduction in the number of functional ERs in breast cancer cells, thereby inhibiting estrogen-driven tumor growth.[12][13] Elacestrant is also effective against tumors with ESR1 mutations, which can confer resistance to other endocrine therapies.[2][14]
Caption: Simplified signaling pathway of Elacestrant's mechanism of action.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. trustedpharmaguide.com [trustedpharmaguide.com]
- 3. ajpaonline.com [ajpaonline.com]
- 4. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 7. Buy this compound [smolecule.com]
- 8. This compound | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 9. This compound-1 | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. research.rug.nl [research.rug.nl]
- 12. What is the mechanism of Elacestrant? [synapse.patsnap.com]
- 13. What is Elacestrant hydrochloride, Mechanism of action, applications, interactions? [enantilabs.com]
- 14. Elacestrant Mechanism of Action | ORSERDU® (elacestrant) [orserduhcp.com]
Application Notes and Protocols for the Quantitative Analysis of Elacestrant Using Elacestrant-d4
These application notes provide a detailed protocol for the quantitative analysis of Elacestrant in biological matrices, such as human plasma, using Elacestrant-d4 as an internal standard. The method described herein is based on liquid chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for bioanalytical studies.
Introduction
Elacestrant is an oral selective estrogen receptor degrader (SERD) used in the treatment of estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-), ESR1-mutated advanced or metastatic breast cancer.[1][2][3] Accurate and reliable quantification of Elacestrant in biological samples is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it compensates for variability in sample preparation and matrix effects.[4]
Principle of the Method
The method involves the extraction of Elacestrant and the internal standard (this compound) from the biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. This compound is a deuterated form of Elacestrant and is chemically identical to the analyte, ensuring similar extraction recovery and ionization efficiency.[5][6][7] However, it has a different mass, allowing for its distinct detection by the mass spectrometer. Quantification is achieved by comparing the peak area ratio of Elacestrant to this compound against a calibration curve.
Experimental Protocols
Materials and Reagents
-
Elacestrant analytical standard
-
This compound (internal standard)[4]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Human plasma (K3-EDTA)
-
Solid-phase extraction (SPE) cartridges or plates
-
Liquid-liquid extraction (LLE) solvents (e.g., methyl tert-butyl ether)
Instrumentation
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is required.
-
Chromatographic Column: A reversed-phase C18 column, such as an Acquity UPLC BEH Shield RP18 (50 × 2.1 mm, 1.7 μm), is suitable for the separation.[8]
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 5000) operating in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source is recommended.[8]
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Elacestrant and this compound in a suitable solvent such as methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Elacestrant stock solution in a mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation
Two common methods for sample preparation are solid-phase extraction (SPE) and liquid-liquid extraction (LLE).
3.4.1. Solid-Phase Extraction (SPE) Protocol
-
Conditioning: Condition the SPE plate with 200 μL of methanol followed by 200 μL of 1% formic acid in water.[8]
-
Sample Loading: To 150 μL of plasma sample, add 300 μL of 1% formic acid in water and vortex for 10 seconds.[8] Transfer the mixture to the conditioned SPE plate.
-
Washing: Wash the SPE plate with 200 μL of 1% formic acid in water.[8]
-
Elution: Elute the analytes with an appropriate organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
3.4.2. Liquid-Liquid Extraction (LLE) Protocol
-
To a polypropylene tube, add 100 µL of plasma sample.
-
Add the internal standard working solution.
-
Add a suitable extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex mix for an adequate time (e.g., 10 minutes).
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Data Presentation
The following tables summarize the key quantitative parameters for the analysis of Elacestrant.
Table 1: Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Elacestrant | 459.35 | 268.15 |
| This compound | 463.35 | 272.23 |
Data sourced from a study determining Elacestrant concentrations in plasma, urine, and cerebrospinal fluid.[8]
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.05 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
| Accuracy | Within ±15% of nominal concentration |
| Precision (CV%) | ≤ 15% |
The assay was validated for specificity, precision, accuracy, sensitivity, stability, and linearity.[8][9]
Visualizations
Diagram 1: Experimental Workflow for Elacestrant Quantification
Caption: Workflow for the quantitative analysis of Elacestrant.
Diagram 2: Principle of Stable Isotope Dilution Analysis
Caption: Principle of using a deuterated internal standard.
Diagram 3: Simplified Mechanism of Action of Elacestrant
Caption: Elacestrant as a Selective Estrogen Receptor Degrader.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elacestrant (oral selective estrogen receptor degrader) Versus Standard Endocrine Therapy for Estrogen Receptor–Positive, Human Epidermal Growth Factor Receptor 2–Negative Advanced Breast Cancer: Results From the Randomized Phase III EMERALD Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Buy this compound [smolecule.com]
- 6. This compound | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Bioanalysis of Elacestrant Using Elacestrant-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elacestrant is an oral selective estrogen receptor degrader (SERD) used in the treatment of estrogen receptor (ER)-positive, HER2-negative advanced or metastatic breast cancer.[1][2][3] Accurate and precise bioanalytical methods are crucial for pharmacokinetic studies, drug monitoring, and overall drug development. This document provides detailed application notes and protocols for the quantitative analysis of Elacestrant in biological matrices, specifically plasma, using its deuterated stable isotope-labeled internal standard, Elacestrant-d4. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it corrects for variability in sample preparation and matrix effects, ensuring the highest accuracy and precision.
Mechanism of Action: Elacestrant as a Selective Estrogen Receptor Degrader (SERD)
Elacestrant is a potent antagonist of the estrogen receptor alpha (ERα).[1] In ER+ breast cancer cells, it competitively binds to ERα, blocking the transcriptional activity of the receptor.[1][4] Furthermore, Elacestrant induces a conformational change in the ERα, targeting it for proteasomal degradation.[4][5] This dual mechanism of antagonism and degradation effectively abrogates estrogen-driven signaling pathways that promote tumor growth.[1][4] Notably, Elacestrant has shown efficacy against tumors with ESR1 mutations, which can confer resistance to other endocrine therapies.[5][6]
Quantitative Bioanalytical Method
The validated method for the quantification of Elacestrant in plasma utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This approach offers high sensitivity, selectivity, and a wide dynamic range.
Instrumentation and Reagents
-
LC-MS/MS System: A Sciex 5000 mass spectrometer coupled with an Acquity UPLC system or equivalent.[7]
-
Analytical Column: Acquity UPLC BEH Shield RP18 (50 x 2.1 mm) or equivalent.[7]
-
Elacestrant and this compound Standards: Certified reference materials.
-
Reagents: Acetonitrile, methanol, formic acid, ammonia (all LC-MS grade).
-
Solid Phase Extraction (SPE) Plates: For sample clean-up.
Experimental Workflow
Detailed Experimental Protocol
1. Preparation of Standards and Quality Controls (QCs)
-
Prepare stock solutions of Elacestrant and this compound in a suitable organic solvent (e.g., DMSO or methanol).
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of Elacestrant.
-
Prepare QC samples at low, medium, and high concentrations in blank plasma.
2. Sample Preparation
-
To 150 µL of plasma sample, standard, or QC, add the internal standard (this compound) solution.[7]
-
Add 300 µL of 1% formic acid in water and vortex for 10 seconds.[7]
3. Solid Phase Extraction (SPE)
-
Condition an SPE plate with 200 µL of methanol followed by 200 µL of 1% formic acid in water.[7]
-
Load the entire pre-treated sample onto the SPE plate.
-
Wash the SPE plate with 200 µL of 1% formic acid in water, followed by 200 µL of methanol.[7]
-
Elute Elacestrant and this compound with 100 µL of an elution solvent (e.g., acetonitrile:methanol:ammonia [49:49:2, v/v/v]).[7]
4. Evaporation and Reconstitution
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 60°C.[7]
-
Reconstitute the residue in 200 µL of a reconstitution solvent (e.g., acetonitrile:water:formic acid [20:80:0.2, v/v/v]) and vortex for 1 minute.[7]
5. LC-MS/MS Analysis
-
Inject an aliquot (e.g., 5 µL) of the reconstituted sample into the LC-MS/MS system.[7]
-
Perform chromatographic separation using a gradient elution on a C18 column.
-
Detect the analytes using multiple reaction monitoring (MRM) in positive ion mode.
Quantitative Data Summary
The following tables summarize the key parameters for the bioanalytical method.
Table 1: Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Elacestrant | 459.35 | 268.15 |
| This compound | 463.35 | 272.23 |
| Data sourced from pharmacokinetic studies of Elacestrant.[7][8] |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.05 to 100 ng/mL[9] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[7][9] |
| Accuracy (% Bias) | < 15% (< 20% for LLOQ)[7] |
| Precision (% CV) | < 15% (< 20% for LLOQ)[7] |
| These are typical acceptance criteria for bioanalytical method validation. |
Table 3: Pharmacokinetic Parameters of Elacestrant
| Parameter | Value |
| Time to Maximum Concentration (Tmax) | 1.6 - 3.9 hours[7] |
| Elimination Half-Life (t1/2) | 30 - 50 hours[1] |
| Apparent Volume of Distribution | 5800 L[1] |
| Plasma Protein Binding | > 99%[1] |
| These parameters were determined in clinical studies and highlight the importance of a robust bioanalytical method. |
Conclusion
This document provides a comprehensive overview and detailed protocols for the development and validation of a bioanalytical method for Elacestrant using this compound as an internal standard. The described LC-MS/MS method with solid-phase extraction is sensitive, specific, and reliable for the quantification of Elacestrant in plasma. Adherence to these protocols will enable researchers to generate high-quality data for pharmacokinetic assessments and other applications in the drug development process.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ajpaonline.com [ajpaonline.com]
- 3. ajpaonline.com [ajpaonline.com]
- 4. What is the mechanism of Elacestrant? [synapse.patsnap.com]
- 5. trustedpharmaguide.com [trustedpharmaguide.com]
- 6. Elacestrant Mechanism of Action | ORSERDU® (elacestrant) [orserduhcp.com]
- 7. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A phase 1b study evaluating the effect of elacestrant treatment on estrogen receptor availability and estradiol binding to the estrogen receptor in metastatic breast cancer lesions using 18F-FES PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Pharmacokinetic Studies of Elacestrant-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elacestrant is a potent, oral selective estrogen receptor degrader (SERD) that has shown significant anti-tumor activity in estrogen receptor-positive (ER+) breast cancer models, including those with ESR1 mutations that confer resistance to other endocrine therapies.[1][2] In vivo pharmacokinetic (PK) studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Elacestrant. The use of a deuterated internal standard, such as Elacestrant-d4, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accuracy and precision.[1]
These application notes provide a detailed protocol for conducting an in vivo pharmacokinetic study of Elacestrant in a mouse model, utilizing this compound as an internal standard for robust quantification.
Mechanism of Action Signaling Pathway
Elacestrant functions by binding to the estrogen receptor-alpha (ERα), inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome. This downregulation of ERα disrupts downstream signaling pathways, such as PI3K/AKT and MAPK, which are critical for the proliferation and survival of ER+ breast cancer cells.[3]
Figure 1: Elacestrant Mechanism of Action
Quantitative Data Summary
The following tables summarize representative pharmacokinetic parameters of Elacestrant from preclinical and clinical studies.
Table 1: Representative Pharmacokinetic Parameters of Elacestrant in Mice
| Parameter | Value | Conditions |
| Dose | 60 mg/kg | Single oral gavage |
| Cmax | 738 ± 471 ng/mL | Plasma |
| Tumor Conc. | 462 ± 105 ng/g | Intracranial MCF-7 tumor |
Data derived from a study in an intracranial MCF-7 mouse model.[3]
Table 2: Human Pharmacokinetic Parameters of Elacestrant
| Parameter | Value |
| Oral Bioavailability | ~10%[1][4] |
| Time to Cmax (Tmax) | 1 - 4 hours[5] |
| Plasma Protein Binding | >99%[5] |
| Apparent Volume of Distribution | 5800 L[5] |
| Elimination Half-life (t1/2) | 30 - 50 hours[5] |
| Metabolism | Primarily by CYP3A4[5] |
| Excretion | ~82% in feces, ~7.5% in urine[5] |
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a single-dose pharmacokinetic study of orally administered Elacestrant in mice.
1. Animal Model
-
Species: Mouse
-
Strain: Athymic Nude (e.g., BALB/c nude)
-
Sex: Female
-
Age: 6-8 weeks
-
Weight: 18-22 g
-
Acclimation: Acclimate animals for at least 7 days prior to the study.
2. Dosing Formulation Preparation
-
Compound: Elacestrant
-
Vehicle: 0.5% (w/v) Sodium Carboxymethyl Cellulose (CMC-Na) in sterile water.
-
Preparation:
-
Weigh the required amount of Elacestrant.
-
Prepare the 0.5% CMC-Na vehicle by slowly adding CMC-Na to sterile water while stirring until fully dissolved.
-
Suspend the Elacestrant powder in the vehicle to the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose at 10 mL/kg).
-
Vortex and sonicate the suspension to ensure homogeneity. Prepare fresh on the day of dosing.
-
3. Dosing and Administration
-
Dose: 30 mg/kg (or other desired dose)
-
Route: Oral gavage
-
Volume: 10 mL/kg
-
Procedure:
-
Fast animals for 4 hours prior to dosing (with free access to water).
-
Record the body weight of each animal immediately before dosing to calculate the exact volume to be administered.
-
Administer the Elacestrant suspension using a suitable oral gavage needle.
-
4. Blood Sampling
-
Sample Matrix: K2-EDTA plasma
-
Time Points: Pre-dose (0 h), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Collection Method: Serial blood sampling from the tail vein or submandibular vein. A terminal cardiac puncture can be used for the final time point.
-
Volume: Approximately 30-40 µL per time point.
-
Procedure:
-
Collect blood into K2-EDTA coated tubes.
-
Immediately after collection, gently invert the tubes several times to ensure mixing with the anticoagulant.
-
Place the tubes on ice.
-
Within 30 minutes of collection, centrifuge the blood samples at 2000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (plasma) and transfer to clean, labeled microcentrifuge tubes.
-
Store plasma samples at -80°C until analysis.
-
Figure 2: In Vivo Pharmacokinetic Study Workflow
LC-MS/MS Bioanalytical Protocol
This protocol describes the quantification of Elacestrant in mouse plasma using this compound as an internal standard.
1. Materials and Reagents
-
Elacestrant analytical standard
-
This compound internal standard (IS)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Mouse plasma (blank and study samples)
2. Stock and Working Solutions
-
Elacestrant Stock (1 mg/mL): Accurately weigh and dissolve Elacestrant in DMSO or methanol.
-
This compound Stock (1 mg/mL): Accurately weigh and dissolve this compound in DMSO or methanol.
-
Working Solutions: Prepare serial dilutions of the Elacestrant stock solution in 50:50 ACN:water to create calibration standards (e.g., 1 to 1000 ng/mL). Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock in ACN with 0.1% formic acid.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 25 µL of mouse plasma (standards, QCs, or unknown samples) into a 96-well plate or microcentrifuge tubes.
-
Add 75 µL of the internal standard working solution (100 ng/mL this compound in ACN with 0.1% formic acid). The 3:1 ratio of ACN to plasma facilitates protein precipitation.
-
Vortex mix for 5 minutes to ensure complete protein precipitation.
-
Centrifuge at 4000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or HPLC vials.
-
Inject 5-10 µL of the supernatant onto the LC-MS/MS system.
References
- 1. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collision energy-breakdown curves - An additional tool to characterize MS/MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
Application Note: Formulation and Administration of Elacestrant-d4 for Preclinical Animal Studies
Audience: Researchers, scientists, and drug development professionals involved in preclinical oncology and drug metabolism studies.
Purpose: This document provides detailed protocols for the formulation, preparation, and administration of Elacestrant-d4 for dosing in animal models, particularly for oral administration in rodents. It includes recommended vehicles, dosing ranges, and a summary of the compound's mechanism of action.
Introduction
Elacestrant is an orally bioavailable selective estrogen receptor degrader (SERD) that has been approved for the treatment of certain types of breast cancer.[1] It functions by binding to estrogen receptor-alpha (ERα), leading to its degradation and thereby blocking estrogen-driven cell proliferation.[2][3] this compound is a deuterated version of Elacestrant, often used as an internal standard for quantitative analysis or as a tracer in pharmacokinetic studies.[4][5] Deuteration can sometimes alter clearance rates, offering potential advantages over non-deuterated forms in certain experimental contexts.[6] Proper formulation is critical for ensuring accurate and reproducible results in preclinical in vivo studies due to the compound's low aqueous solubility.[7]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. This information is crucial for selecting an appropriate formulation strategy.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₄D₄N₂O₂ | [6] |
| Molecular Weight | 462.66 g/mol | [6] |
| Appearance | Solid at room temperature | [6] |
| In Vitro Solubility | Low aqueous solubility. May dissolve in DMSO. | [6][7] |
| In Vivo Activity | Antitumor activity in mice observed at doses from 10-120 mg/kg PO daily. | [7] |
| Mechanism of Action | Selective Estrogen Receptor Degrader (SERD) | [4] |
Mechanism of Action: Signaling Pathway
Elacestrant is a selective estrogen receptor degrader (SERD) that competitively binds to estrogen receptor-alpha (ERα).[2] This binding induces a conformational change in the receptor, marking it for ubiquitination and subsequent degradation by the proteasome.[3] The resulting reduction in functional ERα levels disrupts downstream signaling pathways, including PI3K/AKT, which are critical for tumor proliferation and survival.[2][8] This mechanism is effective against both wild-type and certain mutant forms of the estrogen receptor (ESR1 mutations), which can confer resistance to other endocrine therapies.[3][8]
Experimental Protocols: Formulation for Animal Dosing
Given this compound's low water solubility, a suspension or solution using appropriate vehicles is required for oral administration. Below are two validated protocols.
Protocol 1: Aqueous Suspension using Methylcellulose
This protocol is based on methods used in preclinical patient-derived xenograft (PDX) models and is suitable for achieving a uniform suspension for oral gavage.[9]
Materials:
-
This compound powder
-
0.5% Methylcellulose in sterile water
-
Sterile magnetic stir bar and stir plate
-
Sonicator bath
-
Sterile tubes for storage
Procedure:
-
Calculate the required amount of this compound powder and vehicle based on the desired final concentration (e.g., 3 mg/mL) and total volume.[9]
-
Weigh the this compound powder accurately and place it in a sterile container.
-
Add the corresponding volume of 0.5% Methylcellulose in sterile water to the powder.
-
Add a sterile magnetic stir bar and stir the mixture for at least 4 minutes to ensure initial dispersion.
-
Sonicate the suspension in a sonicator bath until a uniform, transparent, or homogenous suspension is formed.[9]
-
Visually inspect the suspension for any clumps or undissolved powder. If present, continue sonication.
-
Store the final formulation at 4°C for short-term use. Prepare fresh weekly or as stability allows. Always vortex thoroughly before each use to ensure homogeneity.
Protocol 2: Solubilized Formulation using DMSO and Corn Oil
This protocol is a common strategy for compounds that are soluble in DMSO but require a more biocompatible vehicle for in vivo administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Corn oil, sterile filtered
-
Sterile tubes for preparation and storage
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL). Ensure the powder is completely dissolved. This stock can be stored at -20°C.[6]
-
On the day of dosing, calculate the volume of the DMSO stock solution needed to achieve the final desired dose in the dosing vehicle.
-
The final concentration of DMSO in the formulation should be kept low (typically ≤10%) to avoid toxicity. A common ratio is 10% DMSO to 90% corn oil.[6]
-
To prepare the final dosing solution, add the calculated volume of the DMSO stock solution to the required volume of corn oil.[6]
-
Vortex the mixture vigorously until a clear solution or a uniform suspension is obtained.
-
This formulation should be prepared fresh daily. Do not store the final mixture for extended periods.
Animal Dosing and Administration
Recommended Dosing
Preclinical studies in mice have demonstrated the anti-tumor activity of Elacestrant across a range of oral doses. The selection of a specific dose will depend on the animal model and experimental goals.
| Animal Model | Dosing Range (Oral) | Frequency | Reference |
| Mice (PDX Models) | 10 - 60 mg/kg | Once Daily | [9][10] |
| Mice (Xenograft) | 10 - 120 mg/kg | Once Daily | [7] |
Protocol: Oral Gavage Administration in Mice
Oral gavage is a precise method for delivering a specific dose of a compound.[11] It is essential to perform this procedure correctly to minimize stress and prevent injury to the animal.[11][12]
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needle (e.g., 20-22 gauge, flexible or rigid with a ball tip for mice)
-
Syringe (e.g., 1 mL)
Procedure:
-
Ensure the animal is properly restrained to prevent movement and injury.
-
Vortex the this compound formulation immediately before drawing it into the syringe to ensure a homogenous dose.
-
Draw the calculated volume of the formulation into the syringe. The typical dosing volume for mice is 5-10 mL/kg.
-
Gently insert the gavage needle into the side of the mouse's mouth, allowing it to follow the natural curvature of the esophagus. Do not force the needle.
-
Once the needle is properly positioned in the esophagus (a slight resistance may be felt as it passes the pharynx), slowly depress the syringe plunger to deliver the formulation.
-
Withdraw the needle smoothly and return the mouse to its cage.
-
Monitor the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate improper administration.
Experimental Workflow: In Vivo Efficacy Study
The following diagram outlines a typical workflow for an in vivo study evaluating the efficacy of this compound in a patient-derived xenograft (PDX) model.
References
- 1. What is Elacestrant hydrochloride, Mechanism of action, applications, interactions? [enantilabs.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Elacestrant? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Buy this compound [smolecule.com]
- 6. This compound | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 7. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. trustedpharmaguide.com [trustedpharmaguide.com]
- 9. Modeling the novel SERD elacestrant in cultured fulvestrant-refractory HR-positive breast circulating tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of Gelatin Flavors for Oral Dosing of C57BL/6J and FVB/N Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of oral gavage dosing regimens in female Tg rasH2 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Fragmentation Analysis of Elacestrant-d4 for Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed overview of the mass spectrometry fragmentation pattern of Elacestrant-d4, a deuterated internal standard for the selective estrogen receptor degrader (SERD), Elacestrant. Understanding the fragmentation of this compound is critical for developing robust and sensitive bioanalytical methods for pharmacokinetic (PK) and drug metabolism studies. This document outlines the key fragment ions observed in tandem mass spectrometry (MS/MS) and provides a standardized protocol for the analysis of this compound in biological matrices.
Introduction
Elacestrant is an orally bioavailable SERD that has shown efficacy in the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2][3] To accurately quantify Elacestrant in biological samples using liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard, such as this compound, is essential.[4] this compound has four deuterium atoms strategically incorporated, which provides a mass shift from the parent drug, allowing for its differentiation and use in quantitative analysis.[5] This document details the characteristic fragmentation of this compound, facilitating its use in regulated bioanalysis.
Mass Spectrometry Fragmentation Pattern of this compound
Electrospray ionization (ESI) in positive mode is commonly employed for the analysis of Elacestrant and its deuterated analog. The protonated molecule of this compound is observed at an m/z of 463.37 [M+H]+, which is four mass units higher than the non-deuterated form (m/z 459.35).[5][6]
Upon collision-induced dissociation (CID) in the mass spectrometer, this compound undergoes characteristic fragmentation. A prominent fragmentation pathway involves the neutral loss of water, resulting in a strong signal at m/z 445.36 [M+H-H₂O]⁺.[5] The key diagnostic transition for quantitative analysis is the fragmentation of the precursor ion at m/z 463.35 to a specific product ion at m/z 272.23.[6] This transition is monitored in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification.
For comparison, the non-deuterated Elacestrant fragments from a precursor ion of m/z 459.35 to a product ion of m/z 268.15.[6] Other observed fragment ions for the non-deuterated Elacestrant include m/z 388.5172, 303.41652, 232.316, with a base peak at m/z 174.630.[7]
Quantitative Data Summary
| Compound | Precursor Ion (m/z) [M+H]⁺ | Key Product Ion (m/z) | Other Observed Product Ions (m/z) | Notes |
| This compound | 463.37[5], 463.35[6] | 272.23[6] | 445.36 ([M+H-H₂O]⁺)[5] | Used as an internal standard. |
| Elacestrant | 459.35[6], 459.6463[7] | 268.15[6], 174.630 (base peak)[7] | 388.5172, 303.41652, 232.316[7] | Analyte of interest. |
Experimental Protocol: LC-MS/MS Bioanalysis of Elacestrant
This protocol outlines a general procedure for the quantitative analysis of Elacestrant in human plasma using this compound as an internal standard.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions
-
LC System: A validated UPLC system such as an Acquity UPLC system.[6]
-
Column: Acquity UPLC BEH Shield RP18, 50 x 2.1 mm, 1.7 µm or equivalent.[6]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-30% B
-
3.1-4.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer such as a Sciex 5000 or equivalent.[6]
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 1000 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
MRM Transitions:
-
Elacestrant: 459.4 > 268.2 (quantifier), 459.4 > 174.6 (qualifier)
-
This compound: 463.4 > 272.2 (quantifier)
-
-
Collision Energy and Dwell Time: To be optimized for the specific instrument used.
Diagram of Proposed Fragmentation Pathway
Caption: Proposed fragmentation pathway of this compound.
Conclusion
The well-defined fragmentation pattern of this compound allows for its reliable use as an internal standard in the quantitative bioanalysis of Elacestrant. The provided protocol offers a starting point for the development and validation of robust LC-MS/MS methods essential for drug development and clinical studies. Researchers should perform full validation of the method in accordance with regulatory guidelines.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. Elacestrant demonstrates strong anti-estrogenic activity in PDX models of estrogen-receptor positive endocrine-resistant and fulvestrant-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Selective Estrogen Receptor Degraders in Advanced Breast Cancer Use of Elacestrant in the Phase III EMERALD Trial - The ASCO Post [ascopost.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Buy this compound [smolecule.com]
- 6. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note and Protocol: 1H and 2H NMR Analysis of Elacestrant-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elacestrant is an oral selective estrogen receptor degrader (SERD) that has shown efficacy in the treatment of estrogen receptor (ER)-positive breast cancer.[1][2][3] Elacestrant-d4 is a deuterated analog of Elacestrant, where four hydrogen atoms have been replaced by deuterium.[4][5][6][7][8] This isotopic labeling is often employed in drug development to study pharmacokinetics, metabolism, and to potentially improve the drug's metabolic stability.[4][9] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantitative analysis of isotopically labeled compounds.[10][11][12] This application note provides a detailed protocol for the analysis of this compound using both proton (1H) and deuterium (2H) NMR spectroscopy to confirm its chemical structure, determine isotopic purity, and quantify the level of deuterium incorporation.
Principle and Scope
1H NMR Spectroscopy is utilized to determine the structure of the molecule by analyzing the chemical shifts and coupling constants of the remaining protons. For this compound, the absence or significant reduction of signals at the sites of deuteration provides direct evidence of isotopic labeling.
2H NMR Spectroscopy directly detects the deuterium nuclei, providing a distinct signal for each deuteration site. This allows for the unambiguous confirmation of the location of deuterium incorporation and can be used for quantitative assessment of the isotopic enrichment at each site.[11]
This protocol is applicable to the quality control and characterization of synthesized this compound in a research or drug development setting.
Experimental Protocols
Sample Preparation
-
Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves this compound and has minimal overlapping signals with the analyte. For 1H NMR, a common choice is Chloroform-d (CDCl3) or Dimethyl Sulfoxide-d6 (DMSO-d6). For 2H NMR, a non-deuterated solvent such as Chloroform or Dimethyl Sulfoxide is used.[11]
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen solvent to the vial.
-
Internal Standard (for Quantitative Analysis): For quantitative 1H NMR (qNMR), add a known amount of a suitable internal standard with a singlet peak in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).
-
Transfer: Vortex the sample until fully dissolved and transfer the solution to a 5 mm NMR tube.
1H NMR Spectroscopy
-
Instrument: 400 MHz (or higher) NMR spectrometer
-
Probe: 5 mm broadband probe
-
Temperature: 298 K
-
Pulse Sequence: zg30 (30° pulse)
-
Acquisition Parameters:
-
Spectral Width (SW): 20 ppm
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 5 s
-
Acquisition Time (AQ): 4 s
-
-
Processing:
-
Apply a line broadening (LB) of 0.3 Hz.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl3 at 7.26 ppm).
-
Integrate all signals.
-
2H NMR Spectroscopy
-
Instrument: 400 MHz (or higher) NMR spectrometer equipped for 2H detection
-
Probe: 5 mm broadband probe
-
Temperature: 298 K
-
Pulse Sequence: zg (simple pulse-acquire)
-
Acquisition Parameters:
-
Spectral Width (SW): 30 ppm
-
Number of Scans (NS): 256 (or more for better signal-to-noise)
-
Relaxation Delay (D1): 1 s
-
Acquisition Time (AQ): 2 s
-
-
Processing:
-
Apply a line broadening (LB) of 1-2 Hz.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to a known deuterium signal if available, or set the most prominent deuterium signal as a reference.
-
Data Presentation
The following tables summarize representative quantitative data for the 1H and 2H NMR analysis of this compound. Note: These are expected values for illustrative purposes and may vary based on experimental conditions and the specific batch of the compound.
Table 1: Representative 1H NMR Data for this compound in CDCl3
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | m | 2H | Aromatic Protons |
| ~6.5-6.8 | m | 3H | Aromatic Protons |
| ~3.8 | s | 3H | -OCH3 |
| ~3.5 | t | 2H | -CH2- |
| ~2.8 | m | 4H | -CH2- and -CH- |
| ~2.5 | t | 2H | -CH2- |
| ~1.4 | s | 6H | -C(CH3)2 |
| Signal Reduced | - | - | Protons at deuterated positions |
Table 2: Representative 2H NMR Data for this compound in CHCl3
| Chemical Shift (δ, ppm) | Assignment | Isotopic Purity (%) |
| ~2.6 | Deuterons on Ethyl Chain | >98% |
| ~1.1 | Deuterons on Ethyl Chain | >98% |
Data Interpretation
-
1H NMR: The 1H NMR spectrum should be compared to the spectrum of non-deuterated Elacestrant. A significant reduction or complete disappearance of the signals corresponding to the protons on the ethylamino group confirms successful deuteration. The integration of the remaining proton signals should be consistent with the structure of this compound.
-
2H NMR: The 2H NMR spectrum will show distinct peaks corresponding to the deuterium atoms. The chemical shifts will be very similar to the proton chemical shifts of the same positions. The presence of these signals provides direct evidence of the location of deuteration. The relative integration of the deuterium signals can be used to assess the isotopic enrichment at each site.
Visualizations
Caption: Experimental workflow for NMR analysis.
Caption: Logical relationship of the analysis.
Conclusion
The combined use of 1H and 2H NMR spectroscopy provides a comprehensive and robust method for the characterization of this compound. These techniques allow for the unambiguous confirmation of the molecular structure, precise identification of the deuteration sites, and accurate quantification of isotopic purity. The protocols and data presented in this application note serve as a valuable guide for researchers and scientists involved in the development and quality control of isotopically labeled pharmaceuticals.
References
- 1. Elacestrant (oral selective estrogen receptor degrader) Versus Standard Endocrine Therapy for Estrogen Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Advanced Breast Cancer: Results From the Randomized Phase III EMERALD Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elacestrant (oral selective estrogen receptor degrader) Versus Standard Endocrine Therapy for Estrogen Receptor–Positive, Human Epidermal Growth Factor Receptor 2–Negative Advanced Breast Cancer: Results From the Randomized Phase III EMERALD Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-EPMC8605291 - Elacestrant in metastatic breast cancer: Is the "standard of care" meeting standard requirements? - OmicsDI [omicsdi.org]
- 4. Buy this compound [smolecule.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | C30H38N2O2 | CID 171364431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
Application Notes: Elacestrant-d4 for Cell-Based Proliferation Assays
Introduction
Elacestrant is a pioneering, orally bioavailable selective estrogen receptor degrader (SERD) approved for the treatment of postmenopausal women or adult men with estrogen receptor (ER)-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer that has progressed following at least one line of endocrine therapy.[1][2] As a non-steroidal small molecule, Elacestrant binds to the estrogen receptor-alpha (ERα) and functions as an antagonist, inhibiting its transcriptional activity and promoting its degradation through the proteasomal pathway.[1][3] This dual mechanism effectively disrupts estrogen-mediated growth signaling in ER-dependent breast cancer cells.[3] Elacestrant-d4 is the deuterated form of Elacestrant, where four hydrogen atoms have been replaced by deuterium. Deuterated compounds are frequently used in research and development, often for their altered metabolic profiles which can be advantageous in certain experimental contexts.[4][5] In cell-based assays, this compound is expected to exhibit a similar mechanism of action to its non-deuterated counterpart, making it a valuable tool for studying ER signaling and cell proliferation.
Mechanism of Action
Elacestrant exerts its anti-proliferative effects through a dual mechanism targeting the estrogen receptor.[6] Firstly, it competitively binds to ERα, preventing the binding of estradiol and thereby antagonizing the receptor's transcriptional activity.[6] This blockade inhibits the expression of genes crucial for cancer cell division and survival.[6] Secondly, and a hallmark of SERDs, Elacestrant induces the degradation of the ERα protein.[3][6] This degradation is mediated by the cellular proteasomal machinery.[7] By reducing the overall levels of ERα, Elacestrant effectively diminishes the primary driver of proliferation in ER-positive breast cancer cells.[7] This mechanism is effective even in the presence of ESR1 mutations, which can confer resistance to other endocrine therapies like aromatase inhibitors.[6][8]
Applications in Cell-Based Proliferation Assays
This compound is a critical reagent for in vitro studies aimed at understanding and combating ER-positive breast cancer. Its primary application is in cell-based proliferation assays to:
-
Determine the anti-proliferative potency of the compound in various ER-positive breast cancer cell lines, including those with wild-type and mutated ESR1.
-
Investigate mechanisms of resistance to endocrine therapies.
-
Evaluate the efficacy of combination therapies , for instance, with CDK4/6 inhibitors or mTOR inhibitors, where Elacestrant has shown synergistic effects.[9][10]
-
Screen for novel anti-cancer agents that may synergize with this compound.
Signaling Pathway of Elacestrant
Caption: Mechanism of action of this compound in ER+ breast cancer cells.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values for Elacestrant in various ER-positive breast cancer cell lines.
| Cell Line | ESR1 Status | Assay Conditions | IC50/GI50 (nM) | Reference |
| MCF-7 | Wild-type | 48-hour treatment | 0.6 (EC50) | [11] |
| T47D | Wild-type | Not specified | - | [11] |
| HCC1428 | Wild-type | Not specified | - | [10] |
| MCF-7 LTED | Y537C mutation | Long-term estrogen deprivation | 5 (GI50) | [8] |
| SUM44-LTED | Y537S mutation | Long-term estrogen deprivation | 100 (GI50) | [8] |
| MCF-7 | Wild-type | Presence of 0.01 nM E2 | ~1-10 | [12] |
| MCF-7 LTED | Y537C mutation | Presence of 0.01 nM E2 | ~10 | [12] |
Note: IC50/GI50 values can vary depending on the specific assay conditions, such as treatment duration and the presence of estradiol.
Experimental Protocols
Materials and Reagents
-
ER-positive breast cancer cell lines (e.g., MCF-7, T47D)
-
Cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well clear-bottom cell culture plates
-
Cell proliferation assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or XTT assay)
-
Multichannel pipette
-
Plate reader (spectrophotometer or luminometer)
-
CO2 incubator (37°C, 5% CO2)
Protocol: Cell-Based Proliferation Assay Using this compound
This protocol outlines a common method for assessing the anti-proliferative effects of this compound using a 96-well plate format and a commercially available cell viability reagent.
1. Cell Culture and Seeding
-
Maintain ER-positive breast cancer cells in the recommended growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
For experiments, switch to a medium containing charcoal-stripped FBS to minimize the influence of exogenous hormones.
-
Harvest cells using Trypsin-EDTA, neutralize, and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
2. Preparation of this compound Dilutions
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in the cell culture medium to achieve the desired final concentrations. It is advisable to prepare these dilutions at 2x the final concentration.
-
Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
3. Cell Treatment
-
After the 24-hour incubation period, carefully add 100 µL of the 2x this compound dilutions or vehicle control to the appropriate wells, resulting in a final volume of 200 µL per well.
-
Incubate the treated plates for the desired duration (e.g., 72 hours).
4. Measurement of Cell Proliferation
-
At the end of the treatment period, measure cell viability using a chosen proliferation assay kit according to the manufacturer's instructions.
-
For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add 100 µL of the reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and incubate overnight. Measure the absorbance at the appropriate wavelength.
-
5. Data Analysis
-
Subtract the average background signal (from wells with medium only) from all experimental wells.
-
Normalize the data to the vehicle-treated control wells, which represent 100% cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting a dose-response curve using a non-linear regression model.
Experimental Workflow
Caption: Workflow for a cell-based proliferation assay using this compound.
References
- 1. Elacestrant | C30H38N2O2 | CID 23642301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ESR1-mutated, ER+/HER2- mBC Treatment | ORSERDU® (elacestrant) [orserduhcp.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What is the mechanism of Elacestrant? [synapse.patsnap.com]
- 7. Elacestrant Mechanism of Action | ORSERDU® (elacestrant) [orserduhcp.com]
- 8. New Oral SERD Elacestrant Shows Efficacy in Breast Cancer Harboring ESR1 Mutations - Conference Correspondent [conference-correspondent.com]
- 9. Evaluating Elacestrant in the Management of ER-Positive, HER2-Negative Advanced Breast Cancer: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elacestrant demonstrates strong anti-estrogenic activity in PDX models of estrogen-receptor positive endocrine-resistant and fulvestrant-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Elacestrant-d4 solubility issues and recommended solvents
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility, handling, and troubleshooting of Elacestrant-d4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Elacestrant?
A1: this compound is a deuterated form of Elacestrant. Deuterium is a stable, non-radioactive isotope of hydrogen. The inclusion of deuterium can enhance the metabolic stability of the compound, potentially leading to improved pharmacokinetic properties compared to its non-deuterated counterpart.[1] Both compounds are selective estrogen receptor degraders (SERDs) that function by binding to and promoting the degradation of estrogen receptor-alpha (ERα).[1]
Q2: What is the primary mechanism of action of this compound?
A2: this compound is a selective estrogen receptor degrader (SERD).[2][3][4] It binds to the estrogen receptor (ER), primarily ERα, causing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome.[2] This leads to a reduction in the overall levels of ERα in cancer cells, thereby inhibiting estrogen-driven tumor growth.[2][4]
Q3: What are the recommended storage conditions for this compound?
A3: For optimal stability, it is recommended to store this compound powder at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is crucial to avoid repeated freeze-thaw cycles.[5]
Q4: Is this compound sensitive to humidity?
A4: While specific data for this compound is limited, studies on Elacestrant dihydrochloride have shown that the anhydrous form is stable at 0-90% relative humidity. However, at humidity levels above 90%, it can convert to a less stable hydrate form. Therefore, it is advisable to store this compound in a dry environment.
Solubility Data
Quantitative solubility data for this compound is not widely available. The following table summarizes the available data, primarily for the closely related Elacestrant dihydrochloride, which can serve as a useful reference.
| Solvent/System | Concentration | Compound | Notes |
| DMSO | 100 mg/mL | Elacestrant dihydrochloride | May require sonication to fully dissolve. |
| Water | 25 mg/mL | Elacestrant dihydrochloride | |
| Ethanol | 6 mg/mL | Elacestrant dihydrochloride | |
| In Vivo Formulations | (Always prepare fresh) | ||
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Elacestrant dihydrochloride | Clear solution. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Elacestrant dihydrochloride | Add solvents sequentially and mix well after each addition to ensure clarity. |
| 5% DMSO, 95% (20% SBE-β-CD in saline) | ≥ 2.87 mg/mL | Elacestrant dihydrochloride | Clear solution. |
Note: The solubility of this compound is expected to be similar to that of Elacestrant dihydrochloride, but empirical testing is recommended.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: 462.66 g/mol ).
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.63 mg of this compound in 1 mL of DMSO.
-
Dissolution: Vortex the solution to facilitate dissolution. If necessary, sonicate the vial in a water bath for a short period until the solution is clear.
-
Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.[5]
Workflow for Preparing an In Vivo Formulation (Example: DMSO/PEG300/Tween-80/Saline)
Caption: Sequential solvent addition for in vivo formulation.
Troubleshooting Guide
Issue 1: this compound is not fully dissolving in my chosen solvent.
-
Possible Cause: The concentration may be too high for the selected solvent, or the solvent quality may be poor.
-
Troubleshooting Steps:
-
Increase Sonication: Sonicate the solution for a longer duration.
-
Gentle Warming: Gently warm the solution (e.g., to 37°C) to aid dissolution. Be cautious, as excessive heat may degrade the compound.
-
Use Fresh Solvent: Ensure you are using anhydrous (dry) solvents, especially for DMSO, as absorbed moisture can reduce solubility.
-
Try Alternative Solvents: If solubility issues persist in common organic solvents, consider solvents with higher solubilizing power such as benzyl alcohol, ethylene glycol, hexafluoropropan-2-ol (HFIP), or trifluoroethanol (TFE), where the non-deuterated form has shown better solubility.
-
Reduce Concentration: If possible for your experimental design, lower the target concentration of your solution.
-
Issue 2: My this compound solution appears cloudy or has precipitated after storage.
-
Possible Cause: The compound may have come out of solution due to storage at a lower temperature or the introduction of moisture.
-
Troubleshooting Steps:
-
Re-dissolve: Gently warm the solution and vortex or sonicate to try and redissolve the precipitate.
-
Check for Moisture: Ensure that the storage vial is tightly sealed to prevent moisture absorption.
-
Aliquot Stock Solutions: To prevent issues arising from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[5]
-
Issue 3: I am unsure which solvent to use for my cell-based assay.
-
Possible Cause: Solvent choice can impact cell viability and experimental outcomes.
-
Recommendations:
-
DMSO is a common choice for in vitro studies. Prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Solvent Control: Always include a vehicle control (cell culture medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.
-
Signaling Pathway
Caption: Mechanism of action of this compound as a SERD.
References
Technical Support Center: Elacestrant-d4 Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on maintaining the stability of Elacestrant-d4 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitate formation in stock solution | - Exceeded solubility limit- Solvent evaporation- Temperature fluctuations | - Gently warm the solution to 50-60°C for a short period to attempt redissolution.- Ensure vials are tightly sealed to prevent solvent evaporation.- Store solutions at a constant, recommended temperature. Avoid repeated freeze-thaw cycles.[1] |
| Loss of compound potency or inconsistent results | - Chemical degradation- Adsorption to container surfaces | - Prepare fresh solutions before use.- Protect solutions from light by using amber vials or covering with aluminum foil.- Evaluate the stability of the compound in the chosen solvent and at the experimental pH and temperature.- Consider using silanized glassware or low-adsorption plasticware. |
| Appearance of new peaks in analytical chromatogram (e.g., HPLC, LC-MS) | - Degradation of this compound- Presence of impurities in the solvent or reagents | - Confirm the identity of the new peaks using mass spectrometry.- Perform forced degradation studies (acidic, basic, oxidative, photolytic, thermal) to identify potential degradation products.- Use high-purity solvents and reagents for all experiments. |
| Variability between experimental replicates | - Inconsistent solution preparation- Pipetting errors- Instability of the compound under assay conditions | - Ensure accurate and consistent weighing and solvent addition.- Calibrate pipettes regularly.- Minimize the time solutions are kept at ambient or elevated temperatures during experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound.[1][2] For in vivo studies, further dilution into aqueous buffers or formulation vehicles is necessary. Always ensure the final concentration of the organic solvent is compatible with your experimental system.
Q2: How should I store this compound stock solutions?
A2: For long-term storage, it is recommended to aliquot stock solutions into single-use volumes and store them at -20°C or -80°C.[1] This minimizes the risk of degradation from repeated freeze-thaw cycles and exposure to ambient conditions. For short-term storage, solutions may be kept at 2-8°C, but stability under these conditions should be verified for your specific experimental duration.
Q3: What are the primary factors that can affect the stability of this compound in solution?
A3: The stability of deuterated compounds like this compound in solution can be influenced by several factors, including:
-
pH: Extreme pH values (highly acidic or basic) can catalyze hydrolysis or other degradation reactions.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Exposure to ultraviolet (UV) or visible light can induce photolytic degradation.
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation.
-
Solvent: The choice of solvent can impact stability; protic solvents, for instance, may participate in degradation reactions.
Due to the substitution of hydrogen with deuterium, this compound is generally expected to have greater metabolic stability due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[][] However, its chemical stability in solution will still be subject to the factors listed above.
Q4: Is this compound sensitive to humidity?
A4: While specific data for this compound is not available, studies on Elacestrant dihydrochloride have shown that the anhydrous form is stable at 0-90% relative humidity (RH) but can irreversibly convert to a less stable hydrate form at RH greater than 90%.[5] This suggests that controlling water content in solid-state and potentially in organic solutions is important for maintaining stability.
Q5: How can I assess the stability of this compound in my specific experimental buffer?
A5: To assess stability, you can perform a time-course experiment. Prepare the this compound solution in your buffer and incubate it under your experimental conditions (e.g., 37°C). At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution and analyze it by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent compound over time would indicate instability.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes or vials.
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes in tightly sealed vials.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Stability Assessment in an Aqueous Buffer
-
Materials: this compound stock solution, experimental aqueous buffer (e.g., PBS, pH 7.4), temperature-controlled incubator, HPLC or LC-MS system.
-
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution into the experimental buffer to the final desired concentration.
-
Immediately after preparation (T=0), take an aliquot of the working solution and analyze it by HPLC or LC-MS to determine the initial concentration.
-
Incubate the remaining working solution at the desired temperature (e.g., room temperature or 37°C), protected from light.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them by the same analytical method.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Factors influencing the stability of this compound in solution.
References
Navigating Matrix Effects in Elacestrant Bioanalysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming matrix effects in the bioanalysis of elacestrant, utilizing Elacestrant-d4 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of elacestrant?
A1: Matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS) refer to the alteration of ionization efficiency (suppression or enhancement) of an analyte due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] These interfering components can include phospholipids, salts, and metabolites from biological samples like plasma or serum.[4] This interference can lead to inaccurate and irreproducible quantification of elacestrant, compromising the reliability of pharmacokinetic and other bioanalytical studies.[5][6]
Q2: How does using this compound as an internal standard help in overcoming matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for elacestrant. The most widely recognized method for correcting matrix effects is the use of stable isotope-labeled internal standards.[1][7][8] Because this compound is chemically identical to elacestrant, it co-elutes and experiences the same degree of ionization suppression or enhancement.[8] By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by matrix effects is normalized, leading to more accurate and precise quantification.[9]
Q3: When should I suspect that matrix effects are impacting my elacestrant assay?
A3: You should suspect matrix effects if you observe one or more of the following:
-
High variability in analyte response across different lots of blank matrix.
-
Poor reproducibility of quality control (QC) samples.
-
Inconsistent recovery during sample preparation.
-
Non-linear calibration curves in the presence of the matrix.
-
A significant difference in the analyte's response when comparing a standard in a neat solution versus a standard spiked into a matrix extract.[4]
Q4: What are the characteristic mass transitions for elacestrant and this compound?
A4: Based on published pharmacokinetic studies, the characteristic ion dissociation transitions monitored are:
Troubleshooting Guide
Problem 1: I am observing significant ion suppression for elacestrant even with the use of this compound.
-
Question: My signal intensity for both elacestrant and this compound is very low in matrix samples compared to neat standards. What should I do?
-
Answer:
-
Optimize Sample Preparation: Your current sample preparation method (e.g., protein precipitation) may not be sufficiently removing interfering matrix components like phospholipids. Consider more rigorous techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to achieve a cleaner sample extract.[12]
-
Chromatographic Separation: Modify your HPLC/UPLC method to improve the separation of elacestrant from the region where matrix components elute. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different column chemistry (e.g., a column with a different stationary phase).[13]
-
Dilution: If the concentration of elacestrant is sufficiently high, you can try diluting the sample with the mobile phase.[1] This reduces the concentration of matrix components entering the mass spectrometer.
-
Problem 2: The ratio of elacestrant to this compound is not consistent across my calibration curve.
-
Question: My calibration curve is non-linear or shows high variability at the lower concentration levels. Why is this happening?
-
Answer:
-
Internal Standard Concentration: Ensure that the concentration of this compound is appropriate and consistent across all samples, including calibrators and QCs. A common practice is to add the internal standard at a concentration that is in the middle of the calibration range.
-
Cross-Contamination: Check for any potential cross-contamination between samples or from the autosampler. Implement rigorous wash steps between injections.
-
Source Contamination: A contaminated ion source can lead to inconsistent ionization. Perform routine cleaning and maintenance of the MS source as recommended by the instrument manufacturer.
-
Problem 3: I am seeing a peak at the retention time of this compound in my blank matrix samples.
-
Question: There appears to be interference in the this compound channel. What is the cause and how can I fix it?
-
Answer:
-
Isotopic Contribution: While unlikely to be significant with a d4 label, check if there is any isotopic contribution from the unlabeled elacestrant, especially at very high concentrations.
-
Matrix Interference: A component from the matrix might be producing a signal at the same m/z as this compound. Optimize your chromatographic separation to resolve this interference.
-
Purity of Internal Standard: Verify the purity of your this compound standard to ensure it is not contaminated with an isobaric compound.
-
Data Presentation: Impact of this compound on Mitigating Matrix Effects
The following table presents hypothetical data to illustrate the effectiveness of using this compound as an internal standard for the quantification of elacestrant in human plasma.
| Sample ID | Elacestrant Spiked Conc. (ng/mL) | Elacestrant Peak Area (No IS) | This compound Peak Area | Peak Area Ratio (Elacestrant/Elacestrant-d4) | Calculated Conc. (ng/mL) (No IS) | Calculated Conc. (ng/mL) (With IS) | Accuracy (%) (No IS) | Accuracy (%) (With IS) |
| LLOQ | 1.0 | 15,234 | 125,890 | 0.121 | 0.76 | 1.01 | 76.0 | 101.0 |
| QC Low | 3.0 | 48,987 | 128,345 | 0.382 | 2.45 | 3.02 | 81.7 | 100.7 |
| QC Mid | 50.0 | 789,456 | 124,567 | 6.338 | 39.47 | 49.98 | 78.9 | 99.9 |
| QC High | 80.0 | 1,156,789 | 126,789 | 9.124 | 57.84 | 79.95 | 72.3 | 99.9 |
This data is for illustrative purposes only.
Experimental Protocols
Protocol for Assessment of Matrix Factor
This protocol is designed to quantitatively assess the magnitude of matrix effects.
-
Preparation of Solutions:
-
Prepare a stock solution of elacestrant and this compound in a suitable organic solvent (e.g., methanol).
-
Create a set of working standard solutions of elacestrant in the mobile phase.
-
Create a working solution of this compound in the mobile phase.
-
-
Sample Sets:
-
Set A (Neat Solution): Spike the elacestrant working standards into the mobile phase.
-
Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., human plasma) using the intended sample preparation method. Spike the resulting extract with the elacestrant working standards.
-
-
Analysis:
-
Inject both sets of samples into the LC-MS/MS system.
-
Determine the average peak area of elacestrant for each concentration level in both Set A and Set B.
-
-
Calculation of Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
Protocol for Elacestrant Bioanalysis using this compound
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of this compound working solution (e.g., 500 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition an SPE plate with methanol followed by equilibration with water.
-
Load the pre-treated sample onto the SPE plate.
-
Wash the plate with a solution of 5% methanol in water.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: Acquity UPLC BEH Shield RP18, 50 x 2.1 mm, 1.7 µm[10]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.8 mL/min[10]
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Injection Volume: 5 µL
-
MS System: Sciex 5000 mass spectrometer or equivalent[10]
-
Ionization Mode: Electrospray Ionization (ESI) Positive
-
MRM Transitions:
-
Elacestrant: m/z 459.35 → 268.15
-
This compound: m/z 463.35 → 272.23
-
-
-
Data Analysis:
-
Integrate the peak areas for both elacestrant and this compound.
-
Calculate the peak area ratio (Elacestrant Area / this compound Area).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibrators.
-
Determine the concentration of elacestrant in unknown samples from the calibration curve using the calculated peak area ratio.
-
Visualizations
Caption: Workflow for the quantitative assessment of matrix effects.
Caption: Principle of matrix effect correction using a stable isotope-labeled internal standard.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. nebiolab.com [nebiolab.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for the detection and elimination of matrix effects in quantitative LC-MS analysis | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
optimizing LC-MS/MS parameters for Elacestrant-d4 detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of LC-MS/MS parameters for the detection of Elacestrant-d4.
Frequently Asked Questions (FAQs)
1. What are the recommended initial LC-MS/MS parameters for Elacestrant and its deuterated internal standard, this compound?
For initial method setup, the following parameters, derived from validated bioanalytical methods, are recommended.[1] Optimization is crucial for achieving the best performance on your specific instrumentation.
Table 1: Recommended Initial Mass Spectrometry Parameters
| Parameter | Elacestrant | This compound (Internal Standard) |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Precursor Ion ([M+H]+) | m/z 459.35 | m/z 463.35 |
| Product Ion | m/z 268.15 | m/z 272.23 |
| Multiple Reaction Monitoring (MRM) Transition | 459.35 → 268.15 | 463.35 → 272.23 |
Note: These values should be used as a starting point. Compound-specific parameters such as declustering potential, collision energy, and cell exit potential should be optimized by infusing a standard solution of each analyte into the mass spectrometer.
2. What type of analytical column is suitable for the separation of Elacestrant?
A reverse-phase column is recommended. A validated method has successfully utilized an Acquity UPLC BEH Shield RP18 column (50 x 2.1 mm).[1] The selection of the column should be based on achieving good peak shape and resolution from matrix components.
3. Is there a recommended sample preparation protocol for plasma samples?
Yes, a solid-phase extraction (SPE) method has been shown to be effective for the analysis of Elacestrant in plasma.[1]
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from a validated method for the determination of Elacestrant in human plasma.[1]
-
Sample Pre-treatment: To 150 µL of plasma, add 300 µL of 1% formic acid in water. Vortex for 10 seconds.
-
SPE Plate Conditioning: Condition a SPE plate with 200 µL of methanol, followed by 200 µL of 1% formic acid in water.
-
Loading: Transfer the pre-treated sample to the wells of the conditioned SPE plate.
-
Washing: Wash the SPE plate with 200 µL of 1% formic acid in water, followed by 200 µL of methanol.
-
Elution: Elute the analytes with 100 µL of an elution solvent (acetonitrile:methanol:ammonia [49:49:2, v/v/v]) into a deep-well collection plate.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 60°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of a reconstitution solvent (acetonitrile:water:formic acid [20:80:0.2, v/v/v]). Vortex for 1 minute.
-
Injection: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For Elacestrant, which is a basic compound, a mobile phase with a slightly acidic pH (e.g., using formic acid) is often suitable. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Mismatch between Injection Solvent and Mobile Phase | Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion. The recommended reconstitution solvent is 20% acetonitrile. |
Issue 2: Low Signal Intensity or Sensitivity
| Possible Cause | Troubleshooting Step |
| Suboptimal MS/MS Parameters | Infuse a standard solution of Elacestrant and this compound directly into the mass spectrometer to optimize parameters such as collision energy, declustering potential, and source parameters (e.g., spray voltage, gas flows, and temperature). |
| Ion Suppression from Matrix Effects | Review the sample preparation procedure to ensure efficient removal of interfering matrix components. A post-column infusion experiment can help identify regions of ion suppression in the chromatogram. |
| Inefficient Ionization | Experiment with different mobile phase additives (e.g., ammonium formate) and pH to enhance the formation of the [M+H]+ ion. |
| Instrument Contamination | Clean the ion source and mass spectrometer inlet as per the manufacturer's recommendations. |
Issue 3: Inconsistent Results with this compound Internal Standard
| Possible Cause | Troubleshooting Step |
| Chromatographic Shift between Analyte and IS | Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts.[2] Ensure that the peak integration windows are set appropriately for both compounds. If the separation is significant, it may lead to differential matrix effects. |
| Isotopic Crosstalk | At high concentrations of Elacestrant, the natural isotopic abundance of carbon-13 may contribute to the signal of the this compound precursor ion. This can be assessed by injecting a high concentration standard of Elacestrant without the internal standard and monitoring the this compound MRM transition. If significant crosstalk is observed, a correction factor may need to be applied, or a different, less abundant product ion for the internal standard could be investigated. |
| Back-Exchange of Deuterium | While the deuterium atoms on this compound are generally stable, prolonged exposure to harsh pH or temperature conditions during sample processing or storage could potentially lead to back-exchange.[2] Evaluate the stability of the internal standard under your specific experimental conditions. |
| Purity of the Internal Standard | Verify the isotopic purity of the this compound standard. The presence of unlabeled Elacestrant as an impurity can affect the accuracy of quantification. |
Visualized Workflows
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for deuterated internal standard issues.
References
potential degradation pathways of Elacestrant-d4 under stress conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential degradation pathways of Elacestrant-d4 under various stress conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways of this compound under stress conditions?
A1: Based on forced degradation studies of Elacestrant, which is structurally analogous to this compound, the molecule is susceptible to degradation under acidic, basic, oxidative, and hydrolytic conditions. The primary sites for degradation are likely the ether and amide functional groups within the molecule.
-
Acid Hydrolysis: Under acidic conditions, the ether linkage is susceptible to cleavage.
-
Base Hydrolysis: In basic conditions, the amide bond is prone to hydrolysis.
-
Oxidation: The molecule possesses sites that can be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylation of the aromatic rings.
Q2: How stable is this compound under thermal and photolytic stress?
A2: Studies on Elacestrant have shown that it has lower susceptibility to thermal and photolytic degradation compared to other stress conditions like acid, base, and oxidation.[1] However, it is still crucial to conduct stability studies under these conditions as part of comprehensive drug development.
Q3: What are the quantitative effects of different stress conditions on the stability of Elacestrant?
A3: Forced degradation studies on Elacestrant have provided the following quantitative data on its degradation under various stress conditions.[1] It is anticipated that this compound would exhibit a similar degradation profile.
| Stress Condition | Parameters | % Degradation of Elacestrant |
| Acidic | 0.1 M HCl at 70°C for 1 hour | 12.5% |
| Basic | 1 M NaOH at 70°C for 1 hour | 10.9% |
| Oxidative | 0.5 mL of 30% H₂O₂ at 70°C for 1 hour | 14.7% |
| Hydrolysis | Water at 70°C for 1 hour | 10.6% |
| Thermal | 80°C for 72 hours | 1.3% |
| Photolytic | 1.2 Million lux hours | 2.6% |
| Reduction | 1 mL of 10% sodium bisulfate at 70°C for 1 h | Not specified |
Q4: Are there established analytical methods for studying this compound degradation?
A4: Yes, a validated stability-indicating liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of Elacestrant and the separation of its degradation products.[1][2] This method is suitable for routine quality control and stability testing.
Troubleshooting Guide
Issue 1: Significant degradation is observed in my this compound sample during storage.
-
Potential Cause: Improper storage conditions. Elacestrant is sensitive to humidity, which can lead to the formation of a less stable hydrate form.[3]
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored in a desiccated environment at the recommended temperature.
-
Control Humidity: During handling and experimentation, minimize exposure to high humidity. Careful control of water content in solvents is crucial.[3]
-
Analyze for Hydrate Formation: Use techniques like X-ray powder diffraction (XRPD) to check for the presence of different polymorphic or hydrate forms.[3]
-
Issue 2: I am observing unexpected peaks in the chromatogram of my this compound sample after stress testing.
-
Potential Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Characterize Degradants: Use mass spectrometry (MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks. This will provide initial information about the molecular weight of the degradation products.
-
Isolate and Identify: If the degradation products are present in sufficient quantities, they can be isolated using preparative chromatography for structural elucidation by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Consult Degradation Pathways: Compare the observed m/z values with the expected masses of potential degradation products from the hypothesized pathways (see diagrams below).
-
Experimental Protocols
Forced Degradation Study Protocol (Based on studies on Elacestrant[1][2])
This protocol outlines the conditions for subjecting this compound to various stress conditions to induce degradation.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Acid Degradation: To an aliquot of the stock solution, add 0.1 M hydrochloric acid (HCl). Heat the mixture at 70°C for 1 hour. Cool, neutralize with 0.1 M sodium hydroxide (NaOH), and dilute to the final concentration.
-
Alkali Degradation: To an aliquot of the stock solution, add 1 M NaOH. Heat the mixture at 70°C for 1 hour. Cool, neutralize with 1 M HCl, and dilute to the final concentration.
-
Oxidative Degradation: To an aliquot of the stock solution, add 30% hydrogen peroxide (H₂O₂). Heat the mixture at 70°C for 1 hour. Cool and dilute to the final concentration.
-
Thermal Degradation: Expose the solid drug substance or a solution to a temperature of 80°C for 72 hours.
-
Photolytic Degradation: Expose the drug substance (solid or in solution) to light providing an overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt hours/square meter.
-
Analysis: Analyze all stressed samples using a validated stability-indicating LC-MS/MS method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.
Visualizations
Caption: Hypothesized Acidic Degradation Pathway of this compound.
Caption: Hypothesized Basic Degradation Pathway of this compound.
Caption: Experimental Workflow for Forced Degradation Studies.
References
- 1. researchgate.net [researchgate.net]
- 2. QUANTITATIVE ANALYSIS OF ELACESTRANT IN PHARMACEUTICAL DOSAGE FORMS BY ULTRA-PERFORMANCE LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY WITH EMPHASIS ON STABILITY ASSESSMENT | Asian Journal of Pharmaceutical and Clinical Research [journals.innovareacademics.in]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Elacestrant-d4 in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of Elacestrant-d4 in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
A1: Ion suppression is a type of matrix effect where co-eluting endogenous or exogenous compounds from a biological sample interfere with the ionization of the target analyte (this compound) in the mass spectrometer's ion source.[1][2] This interference can lead to a decreased analyte signal, resulting in poor sensitivity, inaccuracy, and imprecision in quantitative analysis.[3] Minimizing ion suppression is critical for developing a robust and reliable bioanalytical method.
Q2: What are the common sources of ion suppression in biological samples like plasma or serum?
A2: The primary sources of ion suppression in biological matrices are phospholipids, salts, and proteins that may remain after sample preparation.[4][5] Other potential sources include anticoagulants, dosing vehicles, and co-administered drugs.[4][6] These components can compete with this compound for ionization, alter the physical properties of the ESI droplets, or contaminate the ion source.[7][8]
Q3: How can I detect and assess the extent of ion suppression in my assay for this compound?
A3: A common method to assess ion suppression is the post-column infusion technique.[9] In this method, a constant flow of this compound solution is infused into the LC eluent after the analytical column and before the mass spectrometer. A blank, extracted biological sample is then injected. Any dip in the constant baseline signal of this compound indicates the retention time at which matrix components are eluting and causing ion suppression.[10] A quantitative assessment can be made by comparing the peak area of this compound in a neat solution to its peak area when spiked into an extracted blank matrix (post-extraction spike).[4]
Troubleshooting Guide
Issue 1: Low or inconsistent signal intensity for this compound.
This is a primary indicator of significant ion suppression. The following steps can help troubleshoot and mitigate this issue.
Troubleshooting Workflow for Low Signal Intensity
Caption: A flowchart for troubleshooting low signal intensity.
1. Optimize Sample Preparation:
The goal of sample preparation is to remove interfering matrix components while efficiently recovering this compound.[1]
-
Protein Precipitation (PPT): While fast and simple, PPT is the least effective method for removing phospholipids and may lead to significant ion suppression.[5] If using PPT, consider a subsequent clean-up step.
-
Liquid-Liquid Extraction (LLE): LLE is a more effective technique for removing highly polar interferences like salts and some phospholipids. A validated method for Elacestrant in plasma utilizes LLE.
-
Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts by selectively isolating the analyte from the matrix. Different SPE sorbents (e.g., reversed-phase, ion-exchange) can be screened to find the optimal one for this compound.
Recommended Sample Preparation Protocol (LLE)
This protocol is adapted from a validated method for Elacestrant in human plasma.
-
To 150 µL of plasma, add 300 µL of 1% formic acid in water.
-
Vortex mix for 10 seconds.
-
Perform liquid-liquid extraction with an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. Improve Chromatographic Separation:
Optimizing the LC method can separate this compound from co-eluting matrix interferences.[1]
-
Column Chemistry: A reversed-phase column is suitable for Elacestrant. A validated method uses an Acquity UPLC BEH Shield RP18 column (50 × 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient elution with acetonitrile and an aqueous solution containing a modifier like formic acid (e.g., 0.1%) is commonly used. Adjusting the gradient profile can improve the separation of this compound from the ion-suppressing regions.
-
Flow Rate: A lower flow rate can sometimes reduce ion suppression by improving desolvation efficiency.[7]
3. Adjust Mass Spectrometer Parameters:
-
Ionization Source: Electrospray ionization (ESI) is commonly used for compounds like Elacestrant. If significant ion suppression persists, and if the analyte is amenable, switching to Atmospheric Pressure Chemical Ionization (APCI) could be considered as it is generally less susceptible to ion suppression.[8]
-
Ionization Polarity: Elacestrant is typically analyzed in positive ion mode. Switching to negative ion mode, if feasible for the analyte, can sometimes reduce interference from matrix components that primarily ionize in positive mode.[8]
4. Verify Internal Standard Performance:
This compound is a stable isotope-labeled (SIL) internal standard, which is the ideal choice to compensate for matrix effects. The analyte and the SIL internal standard should co-elute and experience similar ion suppression, resulting in a consistent analyte-to-internal standard peak area ratio.[2] If the internal standard signal is also low or erratic, it further points to a significant matrix effect that needs to be addressed through the methods described above.
Issue 2: Poor peak shape for this compound.
Poor peak shape (e.g., tailing, fronting, or splitting) can compromise integration and affect the accuracy and precision of the results.
Troubleshooting Workflow for Poor Peak Shape
Caption: A flowchart for troubleshooting poor peak shape.
1. Evaluate Column Condition:
-
Column Contamination: Residual matrix components can accumulate on the column, leading to peak shape issues. Implement a robust column washing procedure after each batch.
-
Column Degradation: Ensure the column is not past its lifetime and that the stationary phase is still intact.
2. Adjust Mobile Phase Composition:
-
pH: The pH of the mobile phase can affect the ionization state of Elacestrant and its interaction with the stationary phase. Small adjustments to the formic acid concentration can sometimes improve peak shape.
-
Organic Modifier: Ensure the mobile phase composition is optimal for the column chemistry being used.
3. Check Injection Solvent:
-
Solvent Strength: The injection solvent should ideally be weaker than the initial mobile phase to ensure proper focusing of the analyte at the head of the column. Injecting in a solvent that is too strong can cause peak fronting or splitting.
Quantitative Data and Experimental Protocols
Table 1: Published LC-MS/MS Method Parameters for Elacestrant Analysis in Human Plasma
| Parameter | Value |
| Analyte | Elacestrant |
| Internal Standard | This compound |
| Mass Spectrometer | Sciex 5000 |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Elacestrant) | m/z 459.35 → 268.15 |
| MRM Transition (this compound) | m/z 463.35 → 272.23 |
| LC System | Acquity UPLC |
| Column | Acquity UPLC BEH Shield RP18 (50 × 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water (gradient) |
| Flow Rate | 0.8 mL/min |
| Sample Preparation | Liquid-Liquid Extraction |
| Linearity Range | 0.05–100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
Table 2: Alternative Chromatographic Conditions for Elacestrant (from pharmaceutical dosage form analysis) [1]
| Parameter | Value |
| LC System | UPLC |
| Column | Agilent Eclipse XDB (150 x 4.6 mm, 3.5 µm) |
| Mobile Phase | Isocratic elution (specifics not detailed) |
| Flow Rate | 1.0 mL/min |
| Detection | MS/MS |
Detailed Experimental Protocol: Post-Column Infusion for Ion Suppression Assessment
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a concentration that provides a stable and moderate signal on the mass spectrometer.
-
Set up the infusion: Use a syringe pump to deliver the this compound solution at a low flow rate (e.g., 5-10 µL/min) into a T-junction placed between the LC column outlet and the MS inlet.
-
Equilibrate the system: Start the LC gradient and the infusion pump and allow the MS signal for this compound to stabilize, establishing a baseline.
-
Inject a blank extracted matrix sample: Prepare a biological sample (e.g., plasma) using your intended sample preparation method, but without adding the analyte or internal standard. Inject this extract onto the LC-MS system.
-
Monitor the this compound signal: Observe the baseline of the infused this compound. A decrease in the signal indicates ion suppression at that retention time. An increase indicates ion enhancement.
-
Analyze the results: Correlate the regions of ion suppression with the retention time of this compound in your analytical method to determine if matrix effects are likely to impact your quantitation.
Signaling Pathway of Ion Suppression in ESI
Caption: The process of ion suppression in the ESI source.
References
- 1. QUANTITATIVE ANALYSIS OF ELACESTRANT IN PHARMACEUTICAL DOSAGE FORMS BY ULTRA-PERFORMANCE LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY WITH EMPHASIS ON STABILITY ASSESSMENT | Asian Journal of Pharmaceutical and Clinical Research [journals.innovareacademics.in]
- 2. A phase 1b study evaluating the effect of elacestrant treatment on estrogen receptor availability and estradiol binding to the estrogen receptor in metastatic breast cancer lesions using 18F-FES PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Polymorphic Patterns for Elacestrant Dihydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. research.rug.nl [research.rug.nl]
- 8. preprints.org [preprints.org]
- 9. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
Technical Support Center: Optimizing Elacestrant and Elacestrant-d4 Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Elacestrant and its deuterated internal standard, Elacestrant-d4.
Troubleshooting Guide: Improving Separation of Elacestrant and this compound
Poor resolution between an analyte and its deuterated internal standard can compromise analytical accuracy. The following guide provides a systematic approach to adjusting the mobile phase to enhance the separation of Elacestrant and this compound.
Problem: Co-elution or Poor Resolution of Elacestrant and this compound Peaks
Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography due to subtle differences in intermolecular interactions.[1][2] The small mass difference between Elacestrant and this compound can make their separation challenging.
Initial Assessment Workflow
Caption: Troubleshooting workflow for mobile phase adjustment.
Solutions in Detail:
-
Decrease the Percentage of Organic Solvent:
-
Rationale: Reducing the organic component (e.g., acetonitrile or methanol) in the mobile phase increases the retention of both compounds on a reversed-phase column. This prolonged interaction with the stationary phase can enhance the separation between the two isotopic forms.
-
Action: If your current method uses 60% acetonitrile, try reducing it to 58%, then 55%, and so on. Monitor the resolution and retention times. Be mindful that this will increase the overall run time.
-
-
Change the Organic Solvent:
-
Rationale: Acetonitrile and methanol have different selectivities. Switching from one to the other can alter the elution order or improve the separation of closely eluting compounds.
-
Action: If using acetonitrile, prepare a mobile phase with an equivalent elution strength of methanol. For example, a 50:50 acetonitrile:water mobile phase is roughly equivalent in strength to a 60:40 methanol:water mobile phase.
-
-
Adjust the Mobile Phase Additive (e.g., Formic Acid):
-
Rationale: The concentration of additives like formic acid can influence the peak shape and selectivity, especially for ionizable compounds like Elacestrant.
-
Action: If your mobile phase contains 0.1% formic acid, try varying the concentration to 0.05% or 0.2%. Ensure that any changes are compatible with your mass spectrometer's requirements.
-
-
Lower the Column Temperature:
-
Rationale: Lowering the column temperature can sometimes improve the separation of isotopic compounds by increasing the interaction with the stationary phase.
-
Action: If your column oven is set to 40°C, try reducing it to 35°C or 30°C. Monitor the effect on resolution and backpressure.
-
Frequently Asked Questions (FAQs)
Q1: Why do this compound and Elacestrant separate at all?
A1: The separation occurs due to the "isotopic effect." The deuterium in this compound is heavier than the hydrogen it replaces. This can lead to subtle differences in the compound's hydrophobicity and its interaction with the stationary phase, often resulting in a slightly shorter retention time on reversed-phase columns.[1][3]
Q2: My resolution is still poor after adjusting the mobile phase. What else can I do?
A2: If mobile phase optimization is insufficient, consider these options:
-
Use a longer column or a column with a smaller particle size: This increases the column's efficiency (plate number), which can improve resolution.
-
Switch to a column with a different stationary phase chemistry: For example, if you are using a standard C18 column, a column with a different ligand (e.g., Phenyl-Hexyl or a pentafluorophenyl (PFP) phase) might offer different selectivity for Elacestrant and its deuterated analog.[4]
Q3: Can I just use a co-eluting method and rely on the mass spectrometer to differentiate between Elacestrant and this compound?
A3: While mass spectrometry can distinguish between the two compounds based on their different masses (m/z), chromatographic separation is highly recommended.[5] Co-elution can lead to ion suppression or enhancement effects in the mass spectrometer source, which can negatively impact the accuracy and precision of quantification. A stable and reproducible chromatographic separation is a hallmark of a robust bioanalytical method.
Experimental Protocols and Data
Example LC-MS/MS Method for Elacestrant Analysis
This protocol is a representative method and may require optimization for your specific instrumentation and application.
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Agilent Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm.[6]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
MS Detection: Multiple Reaction Monitoring (MRM)
Data Presentation: Impact of Mobile Phase Composition on Resolution
The following table summarizes hypothetical data from experiments aimed at optimizing the separation of Elacestrant and this compound by adjusting the mobile phase composition.
| Method ID | Mobile Phase Composition (% Acetonitrile) | Retention Time this compound (min) | Retention Time Elacestrant (min) | Resolution (Rs) |
| A | 60% | 4.15 | 4.20 | 0.8 |
| B | 58% | 4.52 | 4.59 | 1.2 |
| C | 55% | 5.10 | 5.20 | 1.6 |
| D | 50% | 6.23 | 6.38 | 2.1 |
Note: A resolution value (Rs) of ≥ 1.5 is generally considered to indicate baseline separation.
References
- 1. HPLC STUDIES WITH DEUTERATED COMPOUNDS OF BIOLOGICAL IMPORTANCE - ProQuest [proquest.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Elacestrant vs. Elacestrant-d4: An In Vitro Potency Comparison
For Researchers, Scientists, and Drug Development Professionals
In Vitro Potency of Elacestrant
The following table summarizes the key in vitro potency metrics for Elacestrant based on available experimental data.
| Parameter | Value | Cell Line/System | Reference |
| ERα Binding Affinity (IC50) | 48 nM | Purified ERα Ligand-Binding Domain | [5] |
| ERβ Binding Affinity (IC50) | 870 nM | Purified ERβ Ligand-Binding Domain | [5] |
| ERα Expression Suppression (EC50) | 0.6 nM | MCF-7 cells | [5] |
| Inhibition of E2-Stimulated Cell Proliferation (EC50) | 4 pM | MCF-7 cells | [6] |
Mechanism of Action: Estrogen Receptor Degradation
Elacestrant exerts its anticancer effects by directly targeting the estrogen receptor. Upon binding to ERα, Elacestrant induces a conformational change in the receptor protein.[2] This altered conformation marks the receptor for ubiquitination and subsequent degradation by the proteasome.[2] The reduction in ERα levels disrupts the downstream signaling pathways that promote the proliferation of ER-positive breast cancer cells.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Elacestrant-d4 | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 5. Evaluating Elacestrant in the Management of ER-Positive, HER2-Negative Advanced Breast Cancer: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
A Comparative Guide to the Pharmacokinetic Profiles of Elacestrant and Elacestrant-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of Elacestrant, a selective estrogen receptor degrader (SERD), and its deuterated analog, Elacestrant-d4. While extensive data is available for Elacestrant, this compound is primarily utilized as an internal standard in bioanalytical assays due to its similar chemical properties and distinct mass. Direct, publicly available in-vivo pharmacokinetic data for this compound is limited; therefore, this guide will focus on the established profile of Elacestrant and the theoretical implications of deuteration on its pharmacokinetics.
Elacestrant: An Overview
Elacestrant is an orally bioavailable SERD approved for the treatment of estrogen receptor (ER)-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer.[1] Its mechanism of action involves binding to the estrogen receptor-alpha (ERα), leading to its degradation and subsequent inhibition of ER-mediated tumor growth.[1][2]
Data Presentation: Pharmacokinetic Parameters of Elacestrant
The following table summarizes the key pharmacokinetic parameters of Elacestrant based on clinical studies in humans.
| Parameter | Value | Source(s) |
| Absorption | ||
| Oral Bioavailability | ~10-11% | [2][3][4][5] |
| Time to Peak (Tmax) | 1 to 4 hours | [1] |
| Effect of Food | High-fat meal increases Cmax by 42% and AUC by 22% | [1][2] |
| Distribution | ||
| Apparent Volume of Distribution (Vd/F) | 5800 L | [1][2] |
| Plasma Protein Binding | >99% (concentration-independent) | [1] |
| Blood-Brain Barrier | Capable of crossing | [3][4] |
| Metabolism | ||
| Primary Metabolizing Enzymes | CYP3A4 (major), CYP2A6, CYP2C9 (minor) | [1][3][5] |
| Elimination | ||
| Elimination Half-life (t½) | 30 to 50 hours | [1] |
| Route of Elimination | Feces (~82%, 34% unchanged), Urine (~7.5%, <1% unchanged) | [1] |
| Clearance (CL/F) | 186 L/hr | [1] |
| Steady State | ||
| Time to Reach Steady State | ~6 days | [6] |
| Accumulation Ratio (AUC0-24h) | ~2-fold | [1] |
| Steady-State Cmax (345 mg once daily) | 119 ng/mL | [1] |
| Steady-State AUC0-24h (345 mg once daily) | 2440 ng·h/mL | [1] |
This compound: The Deuterated Analog
This compound is a stable, isotopically labeled version of Elacestrant where four hydrogen atoms have been replaced by deuterium atoms.
Role as an Internal Standard:
In pharmacokinetic studies, precise measurement of a drug's concentration in biological matrices (plasma, urine, etc.) is critical. This compound serves as an ideal internal standard for the bioanalysis of Elacestrant using liquid chromatography with tandem mass spectrometry (LC-MS/MS).[6] This is because it behaves almost identically to Elacestrant during sample extraction and chromatographic separation but can be distinguished by its higher mass in the mass spectrometer. This ensures accurate quantification of Elacestrant by correcting for any variability during the analytical process.
The Deuterium Kinetic Isotope Effect:
The substitution of hydrogen with deuterium can alter the pharmacokinetic properties of a drug, a phenomenon known as the "deuterium kinetic isotope effect".[7][8] Carbon-deuterium bonds are stronger than carbon-hydrogen bonds.[8] If the cleavage of a C-H bond is a rate-limiting step in a drug's metabolism, replacing it with a C-D bond can slow down the metabolic rate. This may potentially lead to:
-
Increased half-life and exposure (AUC)
-
Reduced metabolic clearance
-
Altered metabolite profile, potentially reducing toxic metabolites [9]
While this effect is the rationale behind developing certain deuterated drugs to improve their therapeutic profile, there is no publicly available data to suggest that this compound has been studied as a therapeutic agent itself. Its primary documented role is as a bioanalytical tool.
Experimental Protocols
Pharmacokinetic Study Design (Hypothetical Comparative Study)
A clinical study to compare the pharmacokinetics of Elacestrant and this compound would typically follow a crossover design in healthy volunteers.
-
Subject Recruitment: A cohort of healthy adult volunteers meeting specific inclusion/exclusion criteria would be enrolled.
-
Dosing: Subjects would be randomized to receive a single oral dose of either Elacestrant or this compound. After a washout period (typically 7-10 half-lives of the drug), subjects would receive the other compound. Dosing is often done after a standardized meal due to the known food effect on Elacestrant absorption.[1][2]
-
Blood Sampling: Serial blood samples would be collected at predefined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96 hours post-dose).
-
Sample Processing: Plasma would be separated from the blood samples by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the respective drug would be determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis would be used to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F, Vd/F) for each compound in each subject.
-
Statistical Analysis: The parameters for Elacestrant and this compound would be compared statistically to determine if there are significant differences in their pharmacokinetic profiles.
Bioanalytical Method: LC-MS/MS for Elacestrant Quantification
This protocol describes the method for quantifying Elacestrant in plasma, utilizing this compound as the internal standard.
-
Sample Preparation:
-
Thaw plasma samples.
-
To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard solution of a known concentration.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Liquid Chromatography:
-
Tandem Mass Spectrometry:
-
Quantification:
-
A calibration curve is generated by plotting the peak area ratio of Elacestrant to this compound against a series of known concentrations of Elacestrant.
-
The concentration of Elacestrant in the study samples is determined from this calibration curve.
-
Mandatory Visualizations
Caption: Experimental workflow for a clinical pharmacokinetic study.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ajpaonline.com [ajpaonline.com]
- 3. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacology and pharmacokinetics of elacestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
validating an analytical method for Elacestrant quantification using Elacestrant-d4
This guide provides a detailed comparison of two validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Elacestrant, a selective estrogen receptor degrader (SERD). The primary method utilizes a deuterated internal standard, Elacestrant-d4, for robust analysis in biological matrices, while the alternative method is designed for pharmaceutical dosage forms. This comparison is intended for researchers, scientists, and drug development professionals seeking to establish reliable analytical procedures for Elacestrant.
Performance Comparison of Analytical Methods
The following tables summarize the key performance parameters of the two validated LC-MS/MS methods for Elacestrant quantification.
Table 1: Method Utilizing this compound Internal Standard for Biological Samples [1]
| Parameter | Performance Characteristic |
| Instrumentation | Sciex 5000 mass spectrometer with an Acquity UPLC system |
| Matrix | Human Plasma, Urine, CSF |
| Internal Standard | This compound |
| Linearity Range | 0.05–100 ng/mL |
| Accuracy (% Bias) | < 15% (< 20% for LLOQ) |
| Precision (% CV) | < 15% (< 20% for LLOQ) |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
Table 2: Method for Pharmaceutical Dosage Forms [2][3]
| Parameter | Performance Characteristic |
| Instrumentation | Agilent1290 Infinity II LC System with tandem mass spectrometry |
| Matrix | Pharmaceutical Formulations |
| Internal Standard | Not specified |
| Linearity Range | 25–150 μg/mL (R²=0.99979) |
| Limit of Detection (LOD) | 0.3 μg/mL |
| Limit of Quantitation (LOQ) | 1.0 μg/mL |
| Intra-day Precision (% RSD) | 0.189% |
| Inter-day Precision (% RSD) | 0.405% |
| Recovery | 99.20% to 101.30% |
Experimental Protocols
Method 1: Elacestrant Quantification in Biological Matrices using this compound
This method is optimized for the determination of Elacestrant in complex biological matrices.[1]
Sample Preparation (Plasma):
-
To 150 µL of plasma, add 300 µL of 1% formic acid in water and vortex for 10 seconds.
-
Transfer the mixture to a solid-phase extraction (SPE) plate conditioned with 200 µL of methanol and 200 µL of 1% formic acid in water.
-
Wash the SPE plate with 200 µL of 1% formic acid in water followed by 200 µL of methanol.
-
Elute the analyte with 100 µL of an elution solvent (acetonitrile:methanol:ammonia [49:49:2, v/v/v]).
-
Evaporate the eluate to dryness under nitrogen at approximately 60°C.
-
Reconstitute the residue in 200 µL of reconstitution solvent (acetonitrile:water:formic acid [20:80:0.2, v/v/v]) and vortex for 1 minute.
-
Inject 5 µL into the LC-MS/MS system.
Chromatographic Conditions:
-
Column: Acquity UPLC BEH Shield RP18 (50 × 2.1 mm, 1.7 μm)
-
Mobile Phase: A blended gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.8 mL/min
Mass Spectrometric Detection:
-
Mode: Multiple Reaction Monitoring (MRM)
-
Ion Transitions:
Method 2: Elacestrant Quantification in Pharmaceutical Dosage Forms
This method is tailored for the analysis of Elacestrant in tablet formulations.[2][3]
Chromatographic Conditions:
-
Column: Agilent Eclipse XDB (150 x 4.6 mm, 3.5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and ammonium acetate buffer.
Mass Spectrometric Detection:
-
Mode: Tandem Mass Spectrometry (MS/MS)
-
Molecular Ion: m/z 459.6463[2]
-
Fragment Ions: m/z 388.5172, 303.41652, 232.316, and a base peak at m/z 174.630[2]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the validated analytical method for Elacestrant quantification using a deuterated internal standard.
Caption: Workflow for Elacestrant quantification in biological samples.
Elacestrant Signaling Pathway
Elacestrant functions as a selective estrogen receptor degrader (SERD). The diagram below outlines its mechanism of action. Elacestrant binds to the estrogen receptor-alpha (ERα), inducing a conformational change that marks the receptor for degradation by the proteasome.[4][5] This leads to a reduction in ERα levels, thereby inhibiting downstream signaling pathways that promote the proliferation of ER-positive breast cancer cells.[4]
Caption: Mechanism of action of Elacestrant.
References
- 1. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. QUANTITATIVE ANALYSIS OF ELACESTRANT IN PHARMACEUTICAL DOSAGE FORMS BY ULTRA-PERFORMANCE LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY WITH EMPHASIS ON STABILITY ASSESSMENT | Asian Journal of Pharmaceutical and Clinical Research [journals.innovareacademics.in]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Elacestrant | C30H38N2O2 | CID 23642301 - PubChem [pubchem.ncbi.nlm.nih.gov]
cross-validation of Elacestrant assays with different internal standards
For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into Assay Cross-Validation Considerations
The accurate quantification of Elacestrant, a potent selective estrogen receptor degrader (SERD), in biological matrices is paramount for its clinical development and therapeutic drug monitoring. A critical component of a robust bioanalytical method, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, is the choice of an appropriate internal standard (IS). An ideal IS mimics the analyte's behavior during sample preparation and analysis, correcting for variability and ensuring data reliability. This guide provides a comparative overview of different internal standards used in Elacestrant assays, focusing on the principles of cross-validation and presenting available experimental data to inform best practices.
The Gold Standard: Stable Isotope-Labeled Internal Standards
For LC-MS/MS-based bioanalysis, stable isotope-labeled (SIL) internal standards are widely considered the gold standard.[1][2] These are analogs of the analyte where one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N). The key advantage of a SIL-IS is its near-identical chemical and physical properties to the analyte, resulting in similar extraction recovery, chromatographic retention, and ionization response.[1] This co-eluting nature allows for effective compensation of matrix effects, a common challenge in bioanalysis.[3]
For Elacestrant (also known as RAD1901), deuterated analogs have been the internal standards of choice in reported analytical methods. This guide will focus on two such examples: Elacestrant-d4 and Elacestrant-d5 .
Experimental Protocols and Performance Data
Method 1: Elacestrant Assay Using this compound as Internal Standard
A validated LC-MS/MS method for the determination of Elacestrant in human plasma, urine, and cerebrospinal fluid (CSF) has been described using this compound as the internal standard.[4]
Experimental Protocol:
-
Instrumentation: Sciex 5000 mass spectrometer coupled with an Acquity UPLC system.[4]
-
Chromatography: Acquity UPLC BEH Shield RP18 column (50 × 2.1 mm, 1.7 μm).[4] The mobile phase consisted of a gradient of acetonitrile and 0.1% formic acid in water at a flow rate of 0.8 ml/min.[4]
-
Mass Spectrometry: Detection was performed using tandem mass spectrometry. The characteristic ion dissociation transitions were:
-
Validation Range: The assay was validated over a concentration range of 0.05–100 ng/ml in all matrices.[4]
Performance Data:
While the publication confirms the method was validated for specificity, precision, accuracy, sensitivity, and stability, specific quantitative data from the validation is not publicly available.[4] A summary table with placeholders is provided below for illustrative purposes.
| Performance Parameter | Acceptance Criteria | Reported Performance (this compound IS) |
| Linearity (r²) | ≥ 0.99 | Data not available |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | Data not available |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | Data not available |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Data not available |
| Matrix Effect | Monitored | Data not available |
| Recovery | Consistent and reproducible | Data not available |
Method 2: Elacestrant Assay Using RAD1901-D5 as Internal Standard
An FDA document summarizing a bioanalytical method validation provides performance data for an assay quantifying RAD1901 (Elacestrant) in human K3-EDTA plasma using RAD1901-D5 as the internal standard.[5]
Experimental Protocol:
-
Instrumentation: LC-MS/MS (Triple Quad 6500).[5]
-
Sample Preparation: Solid-phase extraction of 50 μL of plasma.[5]
-
Mass Spectrometry: Analysis was performed by LC-MS/MS operating in multiple reaction monitoring (MRM) positive ion mode.[5]
-
Validation Range: The method was validated over a concentration range of 0.300 to 300 ng/mL.[5]
Performance Data Summary:
The following table summarizes the performance of the Elacestrant assay using RAD1901-D5 as the internal standard, as reported in the FDA summary.[5]
| Performance Parameter | Reported Performance (RAD1901-D5 IS)[5] |
| Linearity | Calibration curve standards demonstrated a cumulative bias range of -2.6% to 1.6% and a cumulative precision of ≤ 6.2% CV. |
| Intra-day Precision (%CV) | Not explicitly reported in the summary. |
| Inter-day Precision (%CV) | Quality control samples showed a cumulative precision of ≤ 5.4% CV. |
| Accuracy (% Bias) | Quality control samples showed a cumulative bias range of 2.0% to 4.8%. |
| Method Reproducibility | Incurred sample reanalysis was performed on 10.1% of study samples, with 98.3% of the samples meeting the pre-specified criteria. |
Cross-Validation Considerations and Discussion
While a direct cross-validation study comparing the performance of this compound and RAD1901-D5 is not publicly available, the principles of such a comparison are well-established. Cross-validation is essential when data from different bioanalytical methods or laboratories are to be combined or compared. It aims to demonstrate that the different methods provide comparable results.
Workflow for Bioanalytical Method Validation and Cross-Validation
Caption: General workflow for bioanalytical method development, validation, and cross-validation.
Logical Framework for Internal Standard Selection
Caption: Decision-making process for selecting an internal standard in bioanalysis.
Based on the available data, both this compound and RAD1901-D5 are suitable SIL internal standards. The performance data for the RAD1901-D5 method demonstrates high precision and accuracy, meeting regulatory expectations.[5] While detailed data for the this compound method is not available, its use in a clinical study suggests it has undergone successful validation.[4]
The choice between a d4 and a d5 labeled standard would likely depend on factors such as the position of the deuterium atoms, the potential for isotopic exchange, and the synthetic feasibility. A higher degree of deuteration can be advantageous in minimizing potential interference from the natural isotopic abundance of the analyte.
The Case for SILs Over Structural Analogs: Lessons from a Similar SERD
While no structural analog internal standard has been reported for Elacestrant, the bioanalysis of Fulvestrant, another SERD, consistently utilizes its deuterated analog, Fulvestrant-d3.[6][7][8] The widespread adoption of SILs for this class of compounds underscores their superiority in mitigating analytical variability. Structural analogs, while a viable alternative when SILs are unavailable, may exhibit different chromatographic behavior, extraction efficiencies, and ionization responses compared to the analyte, potentially leading to inaccuracies.[9][10]
Conclusion
The use of deuterated internal standards, specifically this compound and RAD1901-D5, has been successfully implemented for the bioanalysis of Elacestrant. The available data for the method using RAD1901-D5 demonstrates excellent performance in terms of accuracy and precision. While a direct cross-validation comparison is not publicly available, the consistent use of SILs for Elacestrant and other SERDs like Fulvestrant reinforces this as the best practice. For researchers developing and validating assays for Elacestrant, the use of a stable isotope-labeled internal standard is strongly recommended to ensure the generation of high-quality, reliable data for pharmacokinetic and other clinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel covalent selective estrogen receptor degraders against endocrine-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. [PDF] A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma | Semantic Scholar [semanticscholar.org]
- 5. ajpaonline.com [ajpaonline.com]
- 6. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Elacestrant-d4 and Other Deuterated SERDs in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Elacestrant-d4 and other deuterated Selective Estrogen Receptor Degraders (SERDs) for research applications. Due to a lack of publicly available, direct comparative studies on deuterated SERDs, this guide focuses on the preclinical data of their non-deuterated parent compounds—Elacestrant, Fulvestrant, and Brilanestrant (GDC-0810)—to provide a foundational comparison. The potential benefits of deuteration, primarily improved pharmacokinetic profiles, are discussed in the context of these established SERDs.
The Rationale for Deuteration in SERD Development
Deuteration, the substitution of hydrogen with its heavy isotope deuterium, is a strategy employed in drug development to enhance pharmacokinetic properties.[1][2][3][4] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes.[5][6] This "kinetic isotope effect" can lead to several potential advantages for deuterated compounds compared to their non-deuterated counterparts:
-
Increased Half-Life: Slower metabolism can lead to a longer drug half-life, potentially allowing for less frequent dosing.[6]
-
Improved Bioavailability: Reduced first-pass metabolism can increase the amount of active drug that reaches systemic circulation.[5]
-
Altered Metabolic Profile: Deuteration can shift metabolic pathways, potentially reducing the formation of toxic metabolites.[1][2]
-
Enhanced Safety and Tolerability: By improving the pharmacokinetic profile, deuteration may lead to a better safety and tolerability profile.[5]
This compound is the deuterated analog of Elacestrant, a potent, orally bioavailable SERD. While direct comparative data for this compound against other deuterated SERDs is not currently available in the public domain, it is utilized as an internal standard in pharmacokinetic studies of Elacestrant, confirming its synthesis and application in a research setting.
Comparative Preclinical Data of Parent SERD Compounds
The following tables summarize key preclinical data for the non-deuterated parent compounds: Elacestrant, Fulvestrant, and Brilanestrant (GDC-0810). This information provides a baseline for understanding the potential characteristics of their deuterated analogs.
Table 1: In Vitro Potency and Efficacy
| Compound | Target | IC50 / EC50 | Cell Line / Assay | Key Findings |
| Elacestrant | ERα | IC50: 0.7 nM | MCF-7 cell viability | Potent inhibitor of ER+ breast cancer cell growth.[7] |
| ERα Degradation | EC50: 0.7 nM | - | Effective in degrading the estrogen receptor.[7] | |
| Fulvestrant | ERα | - | MCF-7 cells | Reduces cellular ER content and inhibits tamoxifen-sensitive and -resistant cell line growth.[2][8] |
| Brilanestrant (GDC-0810) | ERα | IC50: 0.7 nM | - | Orally bioavailable SERD with potent ERα degradation activity.[7] |
| ERα Binding | IC50: 6.1 nM | - | Strong binder to the ERα receptor.[7] | |
| MCF-7 Viability | IC50: 2.5 nM | MCF-7 cells | Potent inhibitor of ER+ breast cancer cell viability.[7] |
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Model | Dosing | Key Findings |
| Elacestrant | ER+ patient-derived xenografts (PDX) with ESR1 mutations | - | Inhibited tumor growth, with greater inhibition when combined with palbociclib.[9] |
| CDK4/6i-resistant xenografts | - | Inhibited tumor growth in models resistant to CDK4/6 inhibitors.[9] | |
| Fulvestrant | Tamoxifen-resistant xenografts | 25 mg/kg (clinically relevant dose) | Demonstrated antitumor efficacy comparable to a much higher 200 mg/kg dose.[2][10] |
| Brilanestrant (GDC-0810) | Tamoxifen-sensitive MCF-7 xenograft | 3 mg/kg, p.o. | Showed substantial tumor-growth inhibition.[7] |
| MCF-7 xenograft | 100 mg/kg/day, p.o. | All animals showed tumor regression of more than 50% without weight loss.[7] |
Table 3: Pharmacokinetic Properties
| Compound | Bioavailability | Half-life | Metabolism |
| Elacestrant | ~10% (oral) | 27 to 47 hours | Primarily by CYP3A4 in the liver.[11][12] |
| Fulvestrant | Poor oral bioavailability | - | Administered via intramuscular injection. |
| Brilanestrant (GDC-0810) | 40% - 60% (oral, across species) | - | Low clearance molecule.[7] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the general signaling pathway of SERDs and a proposed experimental workflow for comparing deuterated SERDs.
Caption: General mechanism of action for SERDs and their deuterated counterparts.
Caption: A proposed workflow for the preclinical comparison of deuterated SERDs.
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of the parent SERD compounds are provided below. These protocols can be adapted for the study of their deuterated analogs.
In Vitro Cell Proliferation Assay (MCF-7)
-
Cell Culture: MCF-7 cells are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Treatment: The following day, the media is replaced with media containing various concentrations of the test compound (e.g., Elacestrant, Fulvestrant, Brilanestrant, or their deuterated analogs). A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the compounds for a specified period (e.g., 5-7 days).
-
Viability Assessment: Cell viability is assessed using a suitable method, such as the MTS assay. The absorbance is read using a plate reader.
-
Data Analysis: The IC50 values (the concentration of compound that inhibits cell growth by 50%) are calculated from the dose-response curves.
In Vivo Xenograft Tumor Model
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.
-
Cell Implantation: MCF-7 cells (e.g., 5 x 10^6 cells) are mixed with Matrigel and injected subcutaneously into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. Treatment with the test compounds (administered orally or via injection) or vehicle is initiated.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = 0.5 x length x width²). Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised for further analysis (e.g., Western blotting for ER levels).
-
Data Analysis: Tumor growth inhibition is calculated and statistical analysis is performed to compare the different treatment groups.
Pharmacokinetic Analysis
-
Dosing: A single dose of the test compound is administered to animals (e.g., mice or rats) via the intended route (e.g., oral gavage).
-
Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a suitable method (e.g., tail vein or cardiac puncture).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Sample Analysis: The concentration of the drug in the plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound would be used as an internal standard for the quantification of Elacestrant.
-
Data Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2) are calculated using appropriate software.
Conclusion
While direct comparative data for this compound and other deuterated SERDs is currently limited, the established preclinical profiles of their parent compounds provide a strong foundation for future research. The potential for improved pharmacokinetic properties through deuteration makes these compounds promising candidates for further investigation in the field of endocrine-resistant breast cancer. The experimental protocols and workflows outlined in this guide offer a framework for conducting such comparative studies. Researchers are encouraged to perform head-to-head comparisons to fully elucidate the potential advantages of deuterated SERDs.
References
- 1. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - Wang - Translational Cancer Research [tcr.amegroups.org]
- 3. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer | eLife [elifesciences.org]
- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brilanestrant - Wikipedia [en.wikipedia.org]
- 6. cancernetwork.com [cancernetwork.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Preclinical and clinical experience with fulvestrant (Faslodex) in postmenopausal women with hormone receptor-positive advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluating Elacestrant in the Management of ER-Positive, HER2-Negative Advanced Breast Cancer: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic and pharmacodynamic analysis of fulvestrant in preclinical models of breast cancer to assess the importance of its estrogen receptor-α degrader activity in antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacology and pharmacokinetics of elacestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
Elacestrant Demonstrates Superior Antitumor Activity Over Fulvestrant in Preclinical Models of Endocrine-Resistant Breast Cancer
A comprehensive analysis of preclinical data reveals elacestrant's enhanced efficacy in overcoming resistance to endocrine therapies, including in models with ESR1 mutations and acquired resistance to fulvestrant. This guide provides a detailed comparison of the two selective estrogen receptor degraders (SERDs), supported by experimental data and methodologies for researchers in oncology drug development.
Elacestrant, an oral SERD, has shown significant promise in preclinical studies, outperforming the established injectable SERD, fulvestrant, in various models of endocrine-resistant estrogen receptor-positive (ER+) breast cancer. These findings underscore elacestrant's potential as a potent therapeutic option for patients who have developed resistance to standard endocrine therapies.
In Vitro Efficacy: Elacestrant vs. Fulvestrant
In head-to-head comparisons using endocrine-sensitive and resistant breast cancer cell lines, elacestrant demonstrated potent growth-inhibitory effects. While the GI50 values for elacestrant were generally higher than those for fulvestrant, they were within a clinically achievable range.[1] Notably, elacestrant effectively suppressed the proliferation of cell lines harboring ESR1 mutations, a key mechanism of acquired resistance to aromatase inhibitors.[1]
| Cell Line Model | ESR1 Mutation Status | Treatment | GI50 (nM) |
| MCF-7 LTED | Y537C | Elacestrant | 5 |
| SUM44-LTED | Y537S | Elacestrant | 100 |
In Vivo Antitumor Activity: Superiority in Patient-Derived Xenograft Models
The superior preclinical efficacy of elacestrant is further highlighted in patient-derived xenograft (PDX) models, which more closely mimic the heterogeneity of human tumors. In a PDX model with an ESR1 Y537N mutation that is sensitive to fulvestrant, both drugs significantly reduced tumor volume. However, in models of acquired resistance to fulvestrant and other endocrine therapies, elacestrant demonstrated a marked advantage.[2]
In two separate fulvestrant-resistant PDX models harboring the ESR1 D538G mutation, elacestrant treatment resulted in significant tumor growth inhibition, whereas fulvestrant had little to no effect.[3] Specifically, elacestrant at doses of 30 mg/kg and 60 mg/kg led to tumor volume reductions of 79% and 82%, respectively, in the ST2535-HI model, and 30% and 48% in the CTG-1211-HI model.[3] A similar outcome was observed in a fulvestrant-resistant model with an ESR1 Y537S mutation (ST941-HI).[3]
Furthermore, in a PDX model that had been repeatedly exposed to fulvestrant (MAXF-713), elacestrant consistently inhibited tumor growth, while the effect of fulvestrant was highly variable.[4] This suggests that elacestrant can overcome acquired resistance to fulvestrant.
| PDX Model | ESR1 Mutation | Prior Therapy Resistance | Treatment | Tumor Volume Reduction |
| MAXF-1398 | Y537N | Tamoxifen | Fulvestrant | 64% (p=0.014) |
| Elacestrant (30 mg/kg) | 71% (p=0.003) | |||
| Elacestrant (60 mg/kg) | 75% (p=0.001) | |||
| ST2535-HI | D538G | Tamoxifen, AI, Fulvestrant | Elacestrant (30 mg/kg) | 79% (p<0.0001) |
| Elacestrant (60 mg/kg) | 82% (p<0.0001) | |||
| CTG-1211-HI | D538G | Tamoxifen, AI, Fulvestrant | Elacestrant (30 mg/kg) | 30% (p=0.001) |
| Elacestrant (60 mg/kg) | 48% (p<0.0001) |
Mechanism of Action: Targeting the Estrogen Receptor
Both elacestrant and fulvestrant are selective estrogen receptor degraders (SERDs) that function by binding to the estrogen receptor-alpha (ERα), leading to its degradation and thereby blocking estrogen-driven tumor growth.[5][6] This dual mechanism of antagonism and degradation distinguishes SERDs from selective estrogen receptor modulators (SERMs) like tamoxifen.[6]
The binding of a SERD to ERα induces a conformational change in the receptor, which impairs its dimerization and nuclear translocation.[7] This altered receptor is then targeted for degradation via the ubiquitin-proteasome pathway.[6] The resulting reduction in cellular ERα levels leads to the downregulation of estrogen-responsive genes, such as the progesterone receptor (PGR) and cyclin D1, ultimately inhibiting cell proliferation.[1]
Caption: Mechanism of action of Elacestrant and Fulvestrant.
Experimental Protocols
In Vitro Cell Proliferation Assays
-
Cell Lines: MCF-7 and SUM44 breast cancer cell lines adapted to long-term estrogen deprivation (LTED) and harboring ESR1 mutations (MCF-7 LTED Y537C, SUM44-LTED Y537S) were used.[1]
-
Treatment: Cells were treated with escalating concentrations of elacestrant or fulvestrant.[1]
-
Assay: Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay.[3]
-
Analysis: GI50 (concentration for 50% of maximal inhibition of cell growth) values were calculated.[1]
In Vivo Patient-Derived Xenograft (PDX) Studies
-
Animal Models: Female immunodeficient mice were used for tumor implantation.
-
Tumor Models: Patient-derived xenograft models of ER+ breast cancer with various ESR1 mutations and histories of resistance to endocrine therapies were utilized.[2][3]
-
Treatment:
-
Tumor Growth Assessment: Tumor volume was measured regularly (e.g., twice weekly) using calipers.
-
Statistical Analysis: Tumor growth inhibition was calculated, and statistical significance was determined using appropriate methods such as ANOVA with a Dunnett's post-test for group comparisons.[8]
Caption: Experimental workflow for in vivo PDX studies.
Conclusion
The preclinical evidence strongly suggests that elacestrant has a superior antitumor activity profile compared to fulvestrant in models of endocrine-resistant ER+ breast cancer. Its oral bioavailability and efficacy in tumors with ESR1 mutations and acquired resistance to fulvestrant position it as a promising next-generation endocrine therapy. These findings provide a solid rationale for the continued clinical investigation of elacestrant in this patient population.
References
- 1. New Oral SERD Elacestrant Shows Efficacy in Breast Cancer Harboring ESR1 Mutations - Conference Correspondent [conference-correspondent.com]
- 2. researchgate.net [researchgate.net]
- 3. Elacestrant demonstrates strong anti-estrogenic activity in PDX models of estrogen-receptor positive endocrine-resistant and fulvestrant-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modeling the novel SERD elacestrant in cultured fulvestrant-refractory HR-positive breast circulating tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 7. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Bioanalytical Method for Elacestrant-d4: A Linearity and Range Comparison
A detailed guide for researchers on the bioanalytical performance of Elacestrant-d4 as an internal standard in the quantification of Elacestrant, benchmarked against alternative analytical methodologies.
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Elacestrant, with a focus on the linearity and range determination when using this compound as an internal standard. The data presented is intended to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical techniques for pharmacokinetic and other bioanalytical studies.
Performance of this compound in Bioanalysis
A validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method has been established for the determination of Elacestrant in biological matrices, utilizing this compound as a stable, isotopically labeled internal standard.[1][2] This method is crucial for accurately assessing the pharmacokinetic profile of Elacestrant in various biological fluids.
Linearity and Range
The established bioanalytical method demonstrates excellent linearity over a specific concentration range, which is critical for the reliable quantification of Elacestrant in preclinical and clinical samples. The key parameters of this method are summarized and compared with a method for pharmaceutical dosage form analysis in the table below.
| Parameter | Bioanalytical Method (Elacestrant in Plasma) | Pharmaceutical Analysis Method (Elacestrant in Tablets) |
| Analyte | Elacestrant | Elacestrant |
| Internal Standard | This compound | Not specified |
| Linearity Range | 0.05 - 100 ng/mL[1][3] | 25 - 150 µg/mL[4] |
| Correlation Coefficient (R²) | Not explicitly stated, but validated | 0.99979[4] |
| Lower Limit of Quantitation (LLOQ) | 0.05 ng/mL[1] | 1.0 µg/mL[4] |
| Limit of Detection (LOD) | Not specified | 0.3 µg/mL[4] |
The significant difference in the linearity range and LLOQ between the two methods highlights the distinct requirements for bioanalysis versus pharmaceutical quality control. Bioanalytical methods necessitate high sensitivity to detect the low concentrations of a drug and its metabolites in biological fluids, whereas methods for pharmaceutical formulations are designed to quantify the much higher concentrations of the active pharmaceutical ingredient in the dosage form.
Experimental Protocols
Bioanalytical Method for Elacestrant in Human Plasma
This method is designed for the quantification of Elacestrant in human plasma, urine, and cerebrospinal fluid (CSF) using this compound as an internal standard.[1]
Sample Preparation:
-
To 150 µL of plasma, add 300 µL of 1% formic acid in water.
-
Vortex the sample for 10 seconds.
-
Perform a liquid-liquid extraction.
-
The sample is then transferred to a solid-phase extraction (SPE) plate conditioned with methanol and 1% formic acid in water.
-
The SPE plate is washed with 1% formic acid in water and then with methanol.
-
Elution is carried out with a solution of acetonitrile, methanol, and ammonia (49:49:2, v/v/v).
-
The eluate is evaporated to dryness under a stream of nitrogen at approximately 60°C.
-
The residue is reconstituted in a solution of acetonitrile, water, and formic acid (20:80:0.2, v/v/v) for analysis.[1]
LC-MS/MS Conditions:
-
Instrumentation: Sciex 5000 mass spectrometer coupled with an Acquity UPLC system.[1]
-
Column: Acquity UPLC BEH Shield RP18 (50 × 2.1 mm, 1.7 μm).[1][2]
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.[2]
-
Flow Rate: 0.8 mL/min.[1]
-
Mass Transitions:
UPLC-MS/MS Method for Elacestrant in Pharmaceutical Dosage Forms
This method is suitable for the quantification of Elacestrant in tablet formulations.[3][4]
Sample Preparation:
-
Details on the extraction of Elacestrant from the tablet matrix were not provided in the referenced documents.
UPLC-MS/MS Conditions:
-
Instrumentation: An Agilent Eclipse XDB-C18 column (150 x 4.6 mm, 3.5 µm) with a PDA and MS/MS detector.[3][4]
-
Elution: Isocratic.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Mass Spectrum: Molecular ion m/z: 459.6463, base peak m/z: 174.630.[3]
Visualizations
Elacestrant Signaling Pathway
Elacestrant is a selective estrogen receptor degrader (SERD) that targets the estrogen receptor (ER), a key driver in hormone receptor-positive breast cancer.[1][5] The diagram below illustrates the simplified mechanism of action.
Caption: Mechanism of Elacestrant in ER+ breast cancer cells.
Bioanalytical Workflow for Elacestrant Quantification
The following diagram outlines the key steps in the bioanalytical workflow for the quantification of Elacestrant in plasma samples.
Caption: Sample preparation and analysis workflow.
Conclusion
The use of this compound as an internal standard provides a robust and sensitive method for the bioanalysis of Elacestrant in various biological matrices. The detailed LC-MS/MS protocol demonstrates a wide linear range suitable for pharmacokinetic studies. The comparison with a pharmaceutical analysis method underscores the importance of method-specific validation to meet the unique challenges of different sample types and concentration levels. Researchers can utilize the provided protocols and data as a foundation for their analytical method development and validation efforts in the study of Elacestrant.
References
- 1. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ajpaonline.com [ajpaonline.com]
Safety Operating Guide
Navigating the Safe Disposal of Elacestrant-d4: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of Elacestrant-d4, a deuterated analog of the selective estrogen receptor degrader, Elacestrant. Adherence to these procedures is critical for maintaining a safe research environment and complying with regulatory standards.
Core Principles of Pharmaceutical Waste Management
The disposal of pharmaceutical waste, including research compounds like this compound, is regulated by various agencies, primarily the Environmental Protection Agency (EPA) and in some cases the Drug Enforcement Administration (DEA).[1][2] The Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste from its generation to its final disposal.[1][3] It is the responsibility of the waste generator to correctly identify and manage their waste in accordance with federal, state, and local regulations.[4]
Step-by-Step Disposal Protocol for this compound
Given that this compound is a research-grade pharmaceutical compound, it should be treated with caution. While a specific Safety Data Sheet (SDS) for this compound should always be consulted for definitive disposal instructions, the following general procedures, based on best practices for pharmaceutical waste, should be followed.
Step 1: Consult the Safety Data Sheet (SDS)
Before handling or disposing of this compound, it is imperative to obtain and thoroughly review its specific SDS. The SDS will provide critical information on the compound's hazards, handling precautions, and specific disposal recommendations. One available SDS for Elacestrant (hydrochloride) indicates that it is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[5] Another SDS for Elacestrant Dihydrochloride notes it as a "pharmaceutical related compound of unknown potency" and recommends that excess and expired materials be offered to a licensed hazardous material disposal company.[6]
Step 2: Characterize the Waste
Determine if the this compound waste is considered hazardous. Pharmaceutical waste is generally classified as hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[3] The SDS for Elacestrant (hydrochloride) classifies it as harmful if swallowed and a reproductive toxin.[5] As a precaution, it is prudent to manage this compound as a hazardous pharmaceutical waste unless determined otherwise by a qualified professional.
Step 3: Segregate the Waste
Proper segregation of waste is crucial. Do not mix this compound waste with non-hazardous laboratory trash or other waste streams.
-
Trace Contamination: Items with trace amounts of this compound, such as empty vials, used personal protective equipment (PPE) like gloves and gowns, and contaminated labware, should be disposed of in a designated hazardous waste container, often a yellow "Trace" container for chemotherapy or other hazardous drugs.[7]
-
Bulk Waste: Unused or expired this compound, as well as solutions containing the compound, are considered bulk waste. These must be collected in a specifically designated and clearly labeled hazardous chemical waste container, often a black RCRA container.[7] Syringes containing any residual drug must also be disposed of as bulk hazardous waste.[7]
Step 4: Labeling and Storage
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the name of the chemical (this compound), and the specific hazards (e.g., "Toxic"). Store the sealed waste containers in a designated, secure area away from general laboratory traffic until they are collected for disposal.
Step 5: Arrange for Professional Disposal
Hazardous pharmaceutical waste must be disposed of through a licensed hazardous waste contractor.[6] Most pharmaceutical waste is treated by incineration at a permitted facility.[2] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of your this compound waste. Do not dispose of this compound down the drain or in the regular trash.[2]
Regulatory and Safety Considerations
| Regulatory Body | Key Responsibilities and Regulations |
| EPA (Environmental Protection Agency) | Sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[1][2] Prohibits the flushing of hazardous waste pharmaceuticals.[2] |
| State Regulations | Many states have their own, often more stringent, regulations for pharmaceutical waste disposal.[1] In California, for example, non-RCRA pharmaceutical waste may be managed as medical waste.[4] |
| Institutional EHS | Your institution's Environmental Health and Safety department provides specific guidance and procedures for waste disposal and should be your primary contact for any questions. |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
By adhering to these structured procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific protocols.
References
Personal protective equipment for handling Elacestrant-d4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Elacestrant-d4. The following procedures and recommendations are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Physical and Chemical Properties
While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, the following information has been compiled from available resources. The properties of Elacestrant hydrochloride are used as a close surrogate due to the expected similarity in chemical behavior.
| Property | Value |
| Chemical Name | (6R)-6-(2-(N-(4-(2-(ethylamino)ethyl)benzyl)-N-ethylamino)-4-methoxyphenyl)-5,6,7,8- tetrahydronaphthalen-2-ol dihydrochloride (for non-deuterated form)[1] |
| Synonyms | RAD1901-d4[2] |
| Molecular Formula | C30H34D4N2O2 (This is an estimated formula for the deuterated form, the exact formula for the dihydrochloride salt may vary) |
| Appearance | A solid, powder form is inferred from handling instructions. |
| Storage Temperature | Recommended storage at 4°C for sealed containers. If in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[3] Can be shipped at room temperature for less than two weeks.[3] |
| Solubility | Soluble in solvents such as DMSO and can be prepared in various oral formulations including PEG400 and Carboxymethyl cellulose.[4] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | Wear impervious, fire/flame-resistant clothing. Handle with gloves that have been inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably in a laboratory fume hood.[1] If a respirator is the sole means of protection, a full-face supplied-air respirator is required.[1] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure a safety shower and eye wash station are readily accessible.[3]
-
Work within a properly functioning laboratory fume hood or other local exhaust ventilation system.[1]
-
Avoid the formation of dust and aerosols.[1]
2. Handling the Compound:
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse skin thoroughly with soap and water. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill and Disposal Plan
1. Spill Containment and Cleanup:
-
Evacuate personnel from the immediate area.
-
Wear full personal protective equipment, including respiratory protection.[3]
-
Prevent further leakage or spillage if it is safe to do so.
-
For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[1]
-
For solutions, absorb with an inert material (e.g., diatomite, universal binders) and place in a sealed container for disposal.[3]
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[3]
2. Waste Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local regulations.
-
Excess and expired materials should be offered to a licensed hazardous material disposal company.[1]
-
Contaminated packaging should be disposed of in the same manner as the product itself.[1]
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound, incorporating essential safety checkpoints.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
